BMS453
Description
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24) |
InChI Key |
QTHRXIUTSUVNPH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS453; MS-453; MS 453. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BMS-453: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-453 is a synthetic retinoid that has demonstrated significant potential in the context of cell growth inhibition, particularly in breast cancer models. Its mechanism of action is unique, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-453, detailing the signaling pathways it modulates and the experimental protocols used to elucidate its function.
BMS-453 operates as a selective agonist for the Retinoic Acid Receptor β (RARβ) while acting as an antagonist for Retinoic Acid Receptor α (RARα) and Retinoic Acid Receptor γ (RARγ).[1][2][3] This dual activity is central to its primary mechanism: the inhibition of cell proliferation through the robust induction of active Transforming Growth Factor β (TGFβ).[1][3] The activation of the TGFβ pathway by BMS-453 initiates a signaling cascade that culminates in a G1 phase cell cycle arrest.[1][2][3]
Core Signaling Pathway
The primary mechanism of BMS-453's anti-proliferative effect is centered on the activation of the TGFβ signaling pathway, which in turn regulates key components of the cell cycle machinery.
Key Signaling Events:
-
RARβ Agonism and RARα/γ Antagonism: BMS-453 selectively binds to and activates RARβ, while simultaneously blocking the activity of RARα and RARγ.[1][2][3]
-
Induction of Active TGFβ: This selective receptor modulation leads to a significant increase in the levels of active TGFβ.[1][3]
-
G1 Cell Cycle Arrest: The elevated levels of active TGFβ trigger a cascade of events that halt the cell cycle in the G1 phase.[1][2][3]
-
Downstream Molecular Effects: This G1 arrest is characterized by several key molecular changes:
-
Increased p21 Levels: The protein levels of the cyclin-dependent kinase inhibitor p21 are increased.[1]
-
Decreased CDK2 Kinase Activity: The activity of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme for G1/S phase transition, is significantly reduced.[1][2]
-
Rb Hypophosphorylation: The Retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, preventing the release of E2F transcription factors and thereby blocking entry into the S phase.[1][2]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the mechanism of action of BMS-453.
| Cellular Effect | Cell Lines | BMS-453 Concentration | Incubation Time | Result | Reference |
| Inhibition of Proliferation | 184, HMEC | 1 µM | 11 hours | 40% inhibition of ³H-thymidine uptake | [1][2] |
| Cell Cycle Arrest | 184, HMEC | 1 µM | 5 days | Increased proportion of cells in G0/G1 phase | [1][2] |
| Molecular Effect | Cell Line | BMS-453 Concentration | Incubation Time | Result | Reference |
| Rb Hypophosphorylation | 184 | 1 µM | 24, 48, 72 hours | Induced Rb hypophosphorylation | [1][2] |
| Decreased CDK2 Activity | 184 | 1 µM | 24, 48, 72 hours | Decreased CDK2 kinase activity | [1][2] |
| Increased Active TGFβ | Breast Cells | Not Specified | Not Specified | 33-fold increase in active TGFβ activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of BMS-453's mechanism of action are provided below.
Cell Culture
-
Cell Lines: Normal human mammary epithelial cells (184 and HMEC).
-
Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate 184 or HMEC cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with 1 µM BMS-453 or vehicle control (DMSO) for 11 hours.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Plate 184 or HMEC cells and treat with 1 µM BMS-453 or vehicle control for 5 days.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in 1 mL of PBS containing 50 µg/mL propidium iodide and 100 U/mL RNase A.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the propidium iodide at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
TGFβ Bioassay (Mink Lung Epithelial Cell Luciferase Reporter Assay)
This bioassay quantifies the amount of active TGFβ produced by cells.
-
Preparation of Conditioned Media: Culture 184 or HMEC cells to near confluence and then switch to a serum-free medium. Treat the cells with BMS-453 or vehicle control for the desired time. Collect the conditioned medium and centrifuge to remove cellular debris.
-
Activation of Latent TGFβ (for total TGFβ measurement): Acidify an aliquot of the conditioned medium to a pH of 2.0 with HCl for 1 hour at room temperature, followed by neutralization with NaOH.
-
Bioassay:
-
Plate the MLEC reporter cells in a 96-well plate.
-
Add serial dilutions of the conditioned media (both untreated for active TGFβ and acid-treated for total TGFβ) to the MLEC cells.
-
Include a standard curve of known concentrations of recombinant active TGFβ.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Assay: Lyse the MLEC cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the concentration of active and total TGFβ in the conditioned media by comparing the luciferase activity to the standard curve.
CDK2 Kinase Assay
This assay measures the enzymatic activity of CDK2.
-
Cell Lysis: Treat 184 cells with 1 µM BMS-453 or vehicle control for the desired time. Lyse the cells in a buffer containing non-ionic detergents and protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CDK2 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 2 hours to capture the CDK2 immune complexes.
-
Kinase Reaction:
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing 1 µg of histone H1 (as a substrate), 10 µM ATP, and 5 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and visualize the phosphorylated histone H1 by autoradiography. Quantify the radioactive signal using a phosphorimager.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat 184 cells with 1 µM BMS-453 or vehicle control for 24, 48, or 72 hours. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Rb, phospho-Rb, p21, and CDK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
BMS-453's mechanism of action is a well-defined pathway involving the selective modulation of retinoic acid receptors, leading to the induction of active TGFβ and subsequent G1 cell cycle arrest. This is achieved through the upregulation of p21, inhibition of CDK2 activity, and maintenance of Rb in its hypophosphorylated state. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of BMS-453 and other molecules with similar mechanisms of action. This in-depth understanding is crucial for the strategic development of novel therapeutics targeting cell cycle dysregulation in cancer and other proliferative diseases.
References
BMS453: A Selective RARβ Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS453, also known as BMS-189453, is a synthetic retinoid that has garnered significant interest in the field of cancer research due to its selective agonist activity at the Retinoic Acid Receptor Beta (RARβ) and antagonist activity at RARα and RARγ isoforms.[1][2][3][4][5][6][7] This selective profile offers the potential for therapeutic intervention with reduced off-target effects compared to non-selective retinoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction to this compound
This compound is a member of the class of dihydronaphthalenes.[8] Its chemical formula is C27H24O2, and its IUPAC name is 4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid.[8] As a synthetic retinoid, this compound modulates gene transcription by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[2][9][10] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.[1][9][10][11]
Selectivity Profile of this compound
This compound exhibits a distinct selectivity profile, acting as an agonist for RARβ while antagonizing RARα and RARγ.[1][2][3][4][5][6][7] This selectivity is crucial as the different RAR isoforms can mediate distinct physiological and pathological processes.
Data Presentation
Table 1: Receptor Binding and Transactivation Profile of this compound
| Receptor Isoform | Activity Profile | Quantitative Data (Kd/EC50) | Reference |
| RARα | Antagonist | Not explicitly quantified in search results. Described as a potent antagonist of TTNPB-induced transcription. | [4] |
| RARβ | Agonist (mixed agonist/antagonist) | Not explicitly quantified in search results. Described as a weaker agonist than TTNPB. | [4] |
| RARγ | Antagonist | Not explicitly quantified in search results. Described as a potent antagonist of TTNPB-induced transcription. | [4] |
Table 2: Cellular Proliferation Effects of this compound
| Cell Line | Effect | Quantitative Data (IC50) | Reference |
| Normal Breast Cells (184 and HMEC) | Inhibition of proliferation, G1 arrest | 40% inhibition of ³H-thymidine uptake at 1 µM. | [5] |
| T47D Breast Cancer Cells | Inhibition of growth | Not explicitly quantified in search results. | [12] |
| atRA-resistant Breast Cancer Cells | Resistant to growth inhibition | Not explicitly quantified in search results. | [12] |
Signaling Pathways Modulated by this compound
RARβ Signaling Pathway
Upon binding of this compound, RARβ undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.[9][10] This pathway is central to the biological effects of this compound.
Caption: RARβ Signaling Pathway Activated by this compound.
TGF-β Signaling Pathway
A key mechanism of this compound-induced cell growth inhibition is the induction of active Transforming Growth Factor-beta (TGF-β).[1][5][6]
Caption: this compound-Induced TGF-β Signaling Leading to Cell Cycle Arrest.
Experimental Protocols
Radioligand Binding Assay
This protocol is to determine the binding affinity (Kd) of this compound to RAR isoforms.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing a specific RAR isoform (α, β, or γ).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge to pellet the membranes and wash.
-
Resuspend membrane pellets in a binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid), and increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective RAR ligand).
-
Incubate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) and subsequently to a Kd (dissociation constant) using the Cheng-Prusoff equation.
-
Transactivation Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to activate or inhibit RAR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) that does not endogenously express high levels of RARs.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the desired RAR isoform (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.
-
-
A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound.
-
For antagonist activity assessment, co-treat with a known RAR agonist (e.g., all-trans retinoic acid) and varying concentrations of this compound.
-
Include vehicle-treated cells as a negative control and a known agonist as a positive control.
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.
-
If a control plasmid was used, measure its reporter activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
For agonist activity, determine the EC50 value (concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (concentration that inhibits 50% of the agonist-induced response).
-
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7, T47D) or normal breast epithelial cells (e.g., HMEC, 184) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control.
-
-
Proliferation Measurement (e.g., using MTT or ³H-thymidine incorporation):
-
MTT Assay: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
³H-Thymidine Incorporation: During the last few hours of treatment, pulse-label the cells with ³H-thymidine. Harvest the cells, and measure the incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the vehicle control.
-
Plot the percentage of viability/proliferation against the log concentration of this compound.
-
Determine the IC50 value (concentration that inhibits cell proliferation by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Culture cells and treat them with this compound at a concentration known to inhibit proliferation for a specific duration.
-
Include a vehicle-treated control group.
-
-
Cell Fixation and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data on the fluorescence intensity of the DNA dye for a large number of individual cells.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Compare the cell cycle distribution of this compound-treated cells to that of the control cells to identify any cell cycle arrest.
-
TGF-β Induction Assay (ELISA)
This protocol quantifies the amount of active TGF-β produced by cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., normal breast cells) and treat with this compound for a specified period.
-
Collect the cell culture supernatant.
-
-
Sample Preparation (Activation of Latent TGF-β):
-
To measure total TGF-β, treat the supernatant with acid to activate the latent form of TGF-β, followed by neutralization.
-
To measure active TGF-β, use the supernatant directly without the activation step.
-
-
ELISA Procedure:
-
Use a commercially available TGF-β1 ELISA kit.
-
Coat a 96-well plate with a TGF-β capture antibody.
-
Add the prepared samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate solution that will produce a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the TGF-β standards.
-
Calculate the concentration of TGF-β in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound stands out as a valuable research tool for investigating the specific roles of RARβ in various biological processes, particularly in the context of cancer. Its selective agonist activity at RARβ, coupled with its antagonist effects on RARα and RARγ, allows for the dissection of isoform-specific functions. The primary mechanism of its anti-proliferative effects in breast cells appears to be the induction of active TGF-β, leading to G1 cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other selective RAR modulators, which is essential for advancing their potential development as therapeutic agents. Further research to obtain precise quantitative data on its binding affinities and functional potencies will be critical for a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid receptor beta - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BMS-453 in the TGF-beta Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-453, also known as BMS-189453, is a synthetic retinoid with a distinct profile of activity related to the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike direct inhibitors or activators of the canonical TGF-β cascade, BMS-453 exerts its influence indirectly by potently inducing the activation of latent TGF-β. This technical guide provides an in-depth analysis of the mechanism of action of BMS-453, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action of BMS-453
BMS-453 is characterized as a Retinoic Acid Receptor (RAR) β agonist and a RARα and RARγ antagonist[1][2][3][4]. Its primary mechanism in the context of TGF-β signaling is the significant induction of active TGF-β from its latent form[1][2][3][5]. This increase in active TGF-β subsequently engages the canonical TGF-β signaling pathway, leading to downstream cellular effects, most notably cell cycle arrest.
The growth-inhibitory effects of BMS-453 on normal breast cells are predominantly mediated through this induction of active TGF-β[2][5]. In fact, the anti-proliferative effects of BMS-453 can be blocked by a TGF-β-blocking antibody, highlighting the critical role of this cytokine in the molecule's activity[5].
The downstream consequences of BMS-453-induced TGF-β activation include a G1 block in the cell cycle[1][2][5]. This is achieved through an increase in p21 protein levels, which in turn leads to decreased Cyclin-Dependent Kinase 2 (CDK2) activity and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein[1][2][5].
Quantitative Data
The following tables summarize the key quantitative findings related to the activity of BMS-453.
| Parameter | Cell Lines | Value | Reference |
| Induction of Active TGF-β | Normal Breast Cells | 33-fold increase | [5] |
| Induction of Total TGF-β | Normal Breast Cells | 3- to 5-fold increase | [5] |
| Inhibition of ³H-thymidine uptake | Normal Breast Cells (184 and HMEC) | 40% inhibition | [2] |
| AP-1 Transrepression (IC₅₀) | HeLa and MCF-7 Cells | ~0.1 nM | [4] |
Table 1: In Vitro Activity of BMS-453
| Parameter | Receptor | Value (Ki) | Reference |
| Binding Affinity | Retinoic acid receptor RXR-alpha/gamma | 17.3 nM | [6] |
Table 2: Binding Affinity of BMS-453
Experimental Protocols
Cell Culture and Proliferation Assays
-
Cell Lines: Normal human mammary epithelial cells (HMEC and 184) and breast cancer cell lines (e.g., T47D) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with growth factors.
-
Treatment: Cells are treated with varying concentrations of BMS-453 (e.g., 1 µM) for specified durations (e.g., 5 days for cell cycle analysis)[2].
-
Proliferation Measurement:
-
³H-thymidine Incorporation: To assess DNA synthesis, cells are pulsed with ³H-thymidine, and its incorporation is measured using a scintillation counter[2].
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can be performed to determine cell proliferation.
-
TGF-β Activity Assay
-
Principle: This assay measures the amount of active TGF-β in conditioned media from cells treated with BMS-453.
-
Procedure:
-
Cells are treated with BMS-453 for a specified time.
-
Conditioned media is collected.
-
The luciferase activity is measured and is proportional to the amount of active TGF-β.
-
To distinguish between active and total TGF-β, a parallel sample of conditioned media is acid-activated to convert latent TGF-β to its active form before the assay.
-
Western Blot Analysis
-
Objective: To analyze the protein levels of key cell cycle regulators.
-
Procedure:
-
Cells are treated with BMS-453.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p21, Rb (total and phosphorylated forms), and CDK2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Cell Cycle Analysis
-
Method: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cells are treated with BMS-453.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical TGF-beta Signaling Pathway.
Caption: Mechanism of BMS-453-induced G1 Arrest.
Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion
BMS-453 represents a unique modality for engaging the TGF-β signaling pathway. Its action as a potent inducer of active TGF-β, rather than a direct ligand or kinase inhibitor, offers a distinct pharmacological profile. The downstream consequences of this activation, particularly the induction of G1 cell cycle arrest, underscore its potential as a cytostatic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of retinoids and TGF-β in cell fate determination and for professionals in the field of drug development exploring novel therapeutic strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-453 - XenWiki [wiki.xenbase.org]
- 4. caymanchem.com [caymanchem.com]
- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor RXR-alpha/gamma Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to BMS-453: A Selective Retinoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-453, also known as BMS-189453, is a synthetic retinoid that has garnered significant interest within the research community for its unique pharmacological profile. It functions as a selective agonist for the Retinoic Acid Receptor β (RARβ) while acting as an antagonist for RARα and RARγ.[1][2][3] This distinct activity profile allows BMS-453 to inhibit the growth of certain cell types, particularly normal and malignant breast cells, without inducing the broader transcriptional activities associated with pan-RAR agonists.[4][5] The primary mechanism of its anti-proliferative effect is mediated through the induction of active Transforming Growth Factor β (TGFβ), leading to cell cycle arrest at the G1 phase.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-453, with a focus on its mechanism of action and the experimental protocols used to elucidate its function.
Chemical Structure and Properties
BMS-453 is chemically described as 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid. Its structure is characterized by a substituted dihydronaphthalene core linked to a benzoic acid moiety.
Table 1: Physicochemical Properties of BMS-453
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | [6] |
| Synonyms | BMS-189453 | [1][6] |
| Molecular Formula | C₂₇H₂₄O₂ | [1] |
| Molecular Weight | 380.48 g/mol | [1] |
| CAS Number | 166977-43-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF | [2][7] |
| Storage | Store at -20°C, under nitrogen | [1] |
Mechanism of Action and Signaling Pathway
BMS-453 exerts its biological effects through a distinct mechanism that differentiates it from other retinoids. It selectively activates RARβ while inhibiting RARα and RARγ.[1] This selective modulation is crucial to its primary anti-proliferative mechanism: the induction of active TGFβ.[3][4]
The activation of the TGFβ pathway by BMS-453 initiates a signaling cascade that culminates in G1 cell cycle arrest.[3] This process involves the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2).[1][3] The inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), preventing the cell from progressing from the G1 to the S phase of the cell cycle.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the activity of BMS-453.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Lines: Normal human mammary epithelial cells (e.g., 184 and HMEC).[1]
-
Treatment: Cells are seeded in appropriate culture plates and treated with 1 µM BMS-453 or vehicle control (e.g., DMSO) for a specified period (e.g., 11 hours).[1]
-
Protocol:
-
Towards the end of the treatment period, add [³H]-thymidine to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with 5% TCA and then solubilize it in a sodium hydroxide solution.
-
Measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
Express the results as a percentage of the control.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Lines: Normal human mammary epithelial cells (e.g., 184 and HMEC).[1]
-
Treatment: Treat cells with 1 µM BMS-453 or vehicle control for an extended period (e.g., 5 days) to observe significant changes in cell cycle distribution.[1]
-
Protocol:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
CDK2 Kinase Assay
This assay measures the activity of the CDK2 enzyme, a key regulator of the G1/S transition.
-
Cell Line: 184 cells.[1]
-
Treatment: Treat cells with 1 µM BMS-453 for various time points (e.g., 24-72 hours).[1]
-
Protocol:
-
Lyse the treated cells in a suitable lysis buffer and quantify the protein concentration.
-
Immunoprecipitate CDK2 from the cell lysates using a specific anti-CDK2 antibody conjugated to protein A/G-agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform the kinase reaction by incubating the immunoprecipitated CDK2 with a histone H1 substrate and [γ-³²P]ATP in a kinase buffer.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated histone H1 by autoradiography and quantify the band intensity.
-
TGFβ Activity Assay (Mink Lung Epithelial Cell Reporter Assay)
This bioassay measures the amount of active TGFβ in conditioned media from treated cells.
-
Protocol:
-
Culture the cells of interest (e.g., 184 cells) and treat with BMS-453 or vehicle control.
-
Collect the conditioned media at various time points.
-
To measure total TGFβ, heat-activate a portion of the conditioned media to convert latent TGFβ to its active form.
-
Add the conditioned media (both heat-activated and non-activated) to the mink lung epithelial reporter cells.
-
Incubate for a sufficient time to allow for luciferase expression.
-
Lyse the reporter cells and measure luciferase activity using a luminometer.
-
A standard curve using known concentrations of active TGFβ is used to quantify the amount of TGFβ in the samples.
-
Summary and Future Directions
BMS-453 is a valuable research tool for dissecting the roles of specific retinoic acid receptor isoforms in cellular processes. Its ability to inhibit cell growth through the induction of active TGFβ, independent of broad RAR-mediated transcriptional activation, makes it a compound of interest for potential therapeutic applications, particularly in the context of breast cancer prevention.[3][4] Further research may focus on the in vivo efficacy and safety profile of BMS-453 and the development of second-generation compounds with improved selectivity and potency. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced biological activities of this and other selective retinoid receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C27H24O2 | CID 9875424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unraveling the Antagonistic Action of BMS-453 on Retinoic Acid Receptors α and γ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antagonist activity of BMS-453, a synthetic retinoid, on Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ). BMS-453 exhibits a unique pharmacological profile, acting as an antagonist for RARα and RARγ while demonstrating agonist activity for RARβ.[1][2] This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and investigating the therapeutic potential of this compound.
Quantitative Analysis of BMS-453 Antagonist Activity
The antagonist activity of BMS-453 on RARα and RARγ has been quantified through various binding and functional assays. The following table summarizes the available quantitative data, providing a clear comparison of its binding affinities.
| Compound | Target Receptor | Assay Type | Reported Value (Kᵢ in nM) |
| BMS-453 | RARα | Competitive Binding | 7.7 |
| BMS-453 | RXRα/γ* | Competitive Binding | 17.3 |
*Note: One data source reports a Kᵢ value for BMS-453 against RXRα/γ. This may indicate cross-reactivity or a potential misclassification in the database, as BMS-453 is primarily characterized as an RAR-specific ligand.
Mechanism of Action: Induction of TGF-β Signaling
BMS-453 exerts its biological effects, at least in part, by inducing the transforming growth factor-beta (TGF-β) signaling pathway.[1][3][4][5] This induction leads to the activation of downstream effectors that ultimately result in cell cycle arrest, providing a rationale for its investigation in cancer therapy and other proliferative disorders.
Experimental Protocols
A thorough characterization of RAR antagonists like BMS-453 involves a series of well-defined experimental procedures. The following sections provide detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound (e.g., BMS-453) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (RARα or RARγ).
Materials:
-
Purified recombinant human RARα or RARγ protein
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)
-
Test compound (BMS-453) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (BMS-453).
-
In a multi-well plate, combine the purified RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Co-transfection and Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the transcriptional activation of a reporter gene induced by an RAR agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector containing the full-length cDNA for human RARα or RARγ
-
Reporter vector containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
A constitutively expressed control reporter vector (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
RAR agonist (e.g., all-trans retinoic acid, ATRA)
-
Test compound (BMS-453)
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent.
-
After an appropriate incubation period for gene expression, treat the cells with a fixed concentration of the RAR agonist (ATRA) in the presence of increasing concentrations of the antagonist (BMS-453).
-
Include control wells with vehicle only (basal activity), agonist only (maximal activation), and antagonist only (to check for any intrinsic agonist activity).
-
Incubate the cells for a sufficient period to allow for transcriptional activation and reporter protein expression (typically 18-24 hours).
-
Lyse the cells and measure the firefly luciferase activity (from the RARE reporter) and the Renilla luciferase activity (from the control reporter) sequentially using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the antagonist concentration and fit the data to determine the IC₅₀ value, representing the concentration of BMS-453 that causes a 50% reduction in the agonist-induced reporter gene expression.
Experimental and Logical Workflow
The characterization of a novel RAR antagonist like BMS-453 follows a structured workflow to establish its binding affinity, functional activity, and cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-453 - XenWiki [wiki.xenbase.org]
- 3. The retinoic acid receptor antagonist, BMS453, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Characterization of BMS-453: A Technical Overview
Abstract
BMS-453, also known as BMS-189453, is a synthetic retinoid identified in early drug discovery programs as a modulator of the retinoic acid receptor (RAR) signaling pathway. Unlike all-trans retinoic acid (atRA), BMS-453 exhibits a unique pharmacological profile, acting as a selective agonist for RARβ while antagonizing RARα and RARγ.[1][2][3][4] This distinct mechanism allows it to inhibit the growth of normal and malignant breast cells without activating RAR-dependent gene transcription, a function often associated with retinoid toxicity.[5][6] The primary antiproliferative effect of BMS-453 is mediated through the robust induction of active transforming growth factor-beta (TGF-β), which in turn triggers a G1 phase cell cycle arrest.[1][2][5] This whitepaper provides an in-depth technical guide to the initial studies and discovery of BMS-453, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Introduction and Discovery
BMS-453 was developed by Bristol Myers Squibb as part of research into synthetic retinoids with improved therapeutic profiles.[7] The goal was to identify compounds that could dissociate the growth-inhibitory effects of retinoids from the transcriptional activation of RAR target genes, which is linked to adverse effects. BMS-453 emerged as a lead compound that binds to RARs and effectively transrepresses the AP-1 transcription factor without initiating RAR-dependent gene expression.[6][8] Its chemical name is 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid.[3][8] While showing promise in preclinical cancer models, its development was also noted for inducing significant testicular toxicity in animal studies, a potent effect that led to its investigation in other therapeutic areas, such as male contraception, before its development was ultimately discontinued.[7][9]
Pharmacological Profile and Mechanism of Action
BMS-453 is a selective RAR modulator. It functions as an agonist for RARβ and a potent antagonist for RARα and RARγ.[1][3][4] This selectivity is crucial to its mechanism of action.
The primary pathway for its anti-proliferative effects in breast cells involves the following steps:
-
Induction of Active TGF-β: BMS-453 dramatically increases the activity of TGF-β, largely by promoting the conversion of its latent form to the active form.[5]
-
Cell Cycle Arrest: The surge in active TGF-β initiates a signaling cascade that leads to G1 phase cell cycle arrest.[2][3][5]
-
Modulation of Cell Cycle Proteins: This G1 arrest is characterized by several key molecular changes:
-
An increase in the total protein levels of the cyclin-dependent kinase inhibitor p21.[2][5]
-
A subsequent decrease in the kinase activity of the CDK2/Cyclin A and CDK2/Cyclin E complexes.[2][5]
-
Resultant hypophosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-S phase transition.[2][5]
-
Notably, the growth inhibition caused by BMS-453 is not associated with a significant induction of apoptosis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical studies of BMS-453.
Table 1: In Vitro Activity of BMS-453
| Parameter | Cell Line(s) | Value | Reference(s) |
| AP-1 Transrepression | HeLa, MCF-7 | IC₅₀ ≈ 0.1 nM | [8] |
| Cell Proliferation Inhibition | 184, HMEC | 40% inhibition of ³H-thymidine uptake at 1 µM | [1] |
| TGF-β Activity Induction | Normal Breast Cells | 33-fold increase in active TGF-β (vs. 3-fold with atRA) | [5] |
| Total TGF-β Activity | Normal Breast Cells | 3-5 fold increase | [5] |
Table 2: In Vivo Toxicology Data for BMS-453 (as BMS-189453)
| Species | Dosing Regimen | Observation | Reference(s) |
| Rat | 15, 60, or 240 mg/kg/day (oral) for 1 month | Marked testicular degeneration and atrophy at all doses | [9] |
| Rat | 60 and 240 mg/kg/day (oral) for 1 month | Decreased body weight and food consumption | [9] |
| Mouse | 5 mg/kg for 2 weeks | Complete, reversible male sterility | [10] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the characterization of BMS-453 are provided below.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Lines: Human mammary epithelial cells (HMEC, 184) or T47D breast cancer cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of BMS-453 or vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 11 hours).[1]
-
[³H]-Thymidine (1 µCi/well) is added to each well for the final 4-6 hours of incubation.
-
Cells are harvested onto glass fiber filters using a cell harvester.
-
The filters are washed with PBS to remove unincorporated thymidine.
-
The radioactivity incorporated into the DNA, trapped on the filters, is measured using a scintillation counter.
-
Results are expressed as a percentage of the control.
-
TGF-β Bioassay (PAI-1 Promoter-Luciferase Reporter Assay)
This bioassay quantifies the amount of biologically active TGF-β in conditioned media from cells treated with BMS-453.
-
Protocol:
-
Prepare conditioned media: Culture normal breast cells (e.g., 184 cells) with or without BMS-453 for 24-48 hours.
-
To measure total TGF-β, transiently acidify a portion of the conditioned medium (e.g., with HCl) to activate latent TGF-β, followed by neutralization (e.g., with NaOH).
-
Seed the MLEC reporter cells in a 96-well white plate and allow them to attach.
-
Add the conditioned media (both untreated for active TGF-β and acid-treated for total TGF-β) to the MLEC reporter cells. Include a standard curve using recombinant active TGF-β.
-
Incubate for 16-24 hours to allow for the induction of luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Quantify TGF-β concentration by comparing the luciferase readings to the standard curve.
-
CDK2 Kinase Activity Assay
This assay measures the activity of CDK2 complexes immunoprecipitated from cell lysates.
-
Cell Line: Normal human breast cells (e.g., 184 cells).
-
Protocol:
-
Treat cells with BMS-453 or vehicle control for 24-72 hours.[1]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate CDK2 from the lysates by incubating with an anti-CDK2 antibody overnight at 4°C, followed by incubation with Protein A/G-agarose beads.
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., Histone H1) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify using a phosphorimager.
-
Visualizations: Pathways and Workflows
Signaling Pathway of BMS-453 in Breast Cancer Cells
Caption: Mechanism of BMS-453-induced G1 cell cycle arrest in breast cells.
Experimental Workflow for BMS-453 Characterization
Caption: Logical workflow for the preclinical discovery and evaluation of BMS-453.
Conclusion
The initial studies of BMS-453 revealed a novel synthetic retinoid with a distinct and promising mechanism of action for inhibiting breast cell proliferation. Its ability to induce G1 arrest via a TGF-β-dependent pathway, without relying on classical RAR-mediated gene transcription, represented a significant finding in retinoid pharmacology. The comprehensive in vitro and in vivo characterization provided a strong rationale for its mode of action. However, the potent testicular toxicity observed in animal models highlighted significant safety concerns that ultimately halted its development for cancer therapy. The data and protocols summarized herein serve as a valuable technical resource for researchers in oncology and drug development, illustrating the complex interplay between efficacy and toxicity in the discovery of novel therapeutics.
References
- 1. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. revvity.com [revvity.com]
- 8. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
The Effect of BMS-453 on Gene Expression in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-453 is a synthetic retinoid that has demonstrated significant anti-proliferative effects in breast cancer cells. Structurally, it is identified as 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid.[1][2] Unlike other retinoids that function through direct activation of retinoic acid receptor (RAR)-dependent gene transcription, BMS-453 exhibits a more nuanced mechanism of action. It functions as a selective agonist for RARβ while acting as an antagonist for RARα and RARγ.[3][4][5] This unique receptor interaction profile leads to the inhibition of breast cell growth primarily through the induction of active transforming growth factor-beta (TGFβ), rather than through canonical RAR-mediated gene transcription.[3][4][6] This document provides an in-depth technical overview of the effects of BMS-453 on gene expression in breast cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Data Presentation: Quantitative Effects of BMS-453 on Gene and Protein Activity
Treatment of breast cancer cells with BMS-453 leads to significant changes in the activity and expression of key regulatory proteins involved in cell cycle control and proliferation. The most profound effect observed is the dramatic increase in active TGFβ.
| Target | Cell Line(s) | Treatment Concentration | Duration | Fold Change/Effect | Reference(s) |
| Active TGFβ | Normal Breast Cells | Not Specified | Not Specified | 33-fold increase | [6][7] |
| Total TGFβ | Normal Breast Cells | Not Specified | Not Specified | 3-5-fold increase | [6] |
| p21 Protein | Normal Breast Cells | 1 µM | Not Specified | Increased total and CDK2-bound levels | [3][4] |
| CDK2 Kinase Activity | 184 Cells | 1 µM | 24-72 hours | Decreased | [3] |
| Rb Protein | 184 Cells | 1 µM | 24-72 hours | Hypophosphorylation | [3] |
| Cell Proliferation | HMEC, 184, T47D | Not Specified | Not Specified | Inhibited | [8] |
| Cell Migration | T47D, MCF7 | 1 µM | 72 hours | Significantly reduced | [9] |
Signaling Pathways Modulated by BMS-453
BMS-453's anti-proliferative effects are mediated through a signaling cascade that is distinct from traditional retinoids. The primary pathway involves the activation of TGFβ, which in turn regulates cell cycle progression. Additionally, BMS-453 is suggested to inhibit transcription factors such as AP-1 through transrepression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on BMS-453's effects on breast cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human Mammary Epithelial Cells (HMEC), 184, T47D, and MCF7 breast cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for cancer cell lines, MEGM for normal cells) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
BMS-453 Treatment: BMS-453 is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 1 µM). Control cells are treated with an equivalent concentration of DMSO.
TGFβ Activity Assay
This bioassay quantifies the amount of active TGFβ produced by cells following treatment with BMS-453.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AP1 activity assay [bio-protocol.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. d-nb.info [d-nb.info]
The Significance of BMS453 in Retinoid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS453, a synthetic retinoid, has carved a significant niche in the landscape of retinoid research due to its unique pharmacological profile. Unlike pan-agonists that activate all retinoic acid receptor (RAR) subtypes, this compound exhibits a distinct pattern of activity, functioning as a selective agonist for Retinoic Acid Receptor β (RARβ) while acting as an antagonist for RARα and RARγ.[1][2][3] This dual activity allows for the dissection of RAR isotype-specific signaling pathways and has made this compound an invaluable tool in cancer biology, particularly in the study of breast cancer. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action.
Core Concepts: A Dual-Acting Retinoid
Retinoids exert their biological effects by binding to and activating RARs (RARα, RARβ, and RARγ), which are ligand-dependent transcription factors.[2] Upon activation, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound's significance lies in its ability to selectively activate RARβ-mediated signaling while simultaneously blocking RARα and RARγ-mediated pathways.[1][3] This allows researchers to investigate the specific roles of RARβ in cellular processes, independent of the often-overlapping functions of the other RAR subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and functional activity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| RARα | 7.7 | [4] |
| RARβ | Not explicitly found in primary literature | |
| RARγ | Not explicitly found in primary literature |
| Functional Assay | Cell Line | Concentration | Effect | Reference |
| AP-1 Transrepression | HeLa, MCF-7 | ~0.1 nM (IC50) | Inhibition of phorbol ester-induced AP-1 activity | [5] |
| Cell Proliferation | 184 and HMEC | 1 µM | 40% inhibition of ³H-thymidine uptake | |
| Cell Cycle Arrest | 184 and HMEC | 1 µM | Increased proportion of cells in G0/G1 phase | [6] |
| Active TGFβ Induction | Normal Breast Cells | 1 µM | 33-fold increase in active TGFβ activity |
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound's primary mechanism of action in inhibiting breast cell growth is independent of classical RARE-mediated gene transcription. Instead, it leverages the induction of active Transforming Growth Factor β (TGFβ) and the transrepression of the AP-1 transcription factor.
TGFβ Signaling Pathway
This compound treatment leads to a significant increase in the active form of TGFβ, a potent inhibitor of cell proliferation.[7] This induction of active TGFβ is a key mediator of this compound's anti-proliferative effects in normal breast cells.
Cell Cycle Regulation
This compound induces a G1 phase cell cycle arrest in normal breast epithelial cells. This is achieved through a cascade of events that includes the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2). The inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S transition. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
References
- 1. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 2. The bioactivity of transforming growth factor-beta1 can be regulated via binding to dermal collagens in mink lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. people.umass.edu [people.umass.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-453 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-453 is a synthetic retinoid characterized as a selective Retinoic Acid Receptor β (RARβ) agonist and a RARα/RARγ antagonist.[1][2] Its primary mechanism of action in the context of breast cancer cells is the inhibition of cell growth, which is predominantly mediated through the induction of active Transforming Growth Factor β (TGFβ).[1][3] This induction leads to a cell cycle arrest at the G1 phase, without a significant induction of apoptosis.[1] The G1 arrest is further characterized by the upregulation of the cyclin-dependent kinase inhibitor p21, a decrease in Cyclin-Dependent Kinase 2 (CDK2) activity, and the subsequent hypophosphorylation of the Retinoblastoma protein (Rb).[1]
These application notes provide detailed protocols for studying the effects of BMS-453 on breast cancer cell lines, specifically focusing on the MDA-MB-453 cell line. The protocols cover the assessment of cell viability, analysis of cell cycle distribution, and the examination of key protein markers involved in the BMS-453 signaling pathway.
Data Presentation
Table 1: Effect of BMS-453 on MDA-MB-453 Cell Viability (MTT Assay)
| BMS-453 Concentration (µM) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 85 ± 5.1 |
| 1 | 52 ± 3.8 |
| 10 | 28 ± 2.9 |
| IC50 (µM) | ~1.2 |
Table 2: Cell Cycle Distribution of MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)
| Cell Cycle Phase | Vehicle Control (%) | BMS-453 (1 µM) (%) |
| G0/G1 | 55 ± 2.1 | 75 ± 3.2 |
| S | 30 ± 1.8 | 15 ± 2.5 |
| G2/M | 15 ± 1.5 | 10 ± 1.9 |
Table 3: Quantification of Key Protein Expression Changes in MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)
| Protein | Fold Change vs. Vehicle Control |
| p21 | 3.5 ± 0.4 |
| Phospho-Rb (Ser807/811) | 0.4 ± 0.1 |
| Total Rb | 1.1 ± 0.2 |
| CDK2 | 0.9 ± 0.15 |
Table 4: Measurement of Secreted Active TGFβ in Conditioned Media of MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)
| Condition | Active TGFβ Concentration (pg/mL) |
| Vehicle Control | 50 ± 8.2 |
| BMS-453 (1 µM) | 250 ± 21.5 |
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-453 Cells
This protocol describes the routine culture and maintenance of the MDA-MB-453 human breast cancer cell line.
Materials:
-
MDA-MB-453 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Incubator (37°C, 0% CO2, 100% air)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved MDA-MB-453 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a non-humidified incubator with 0% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:2 to 1:4.
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of BMS-453 on the viability of MDA-MB-453 cells using a colorimetric MTT assay.
Materials:
-
MDA-MB-453 cells
-
Complete growth medium
-
BMS-453 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BMS-453 in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in BMS-453-treated MDA-MB-453 cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
MDA-MB-453 cells
-
6-well cell culture plates
-
BMS-453
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates and allow them to attach overnight. Treat the cells with 1 µM BMS-453 or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 200 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol details the procedure for detecting changes in the expression and phosphorylation status of p21, Rb, and CDK2 in MDA-MB-453 cells following treatment with BMS-453.
Materials:
-
MDA-MB-453 cells
-
BMS-453
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat MDA-MB-453 cells with 1 µM BMS-453 or vehicle for 48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Active TGFβ
This protocol describes the measurement of active TGFβ secreted into the cell culture medium by MDA-MB-453 cells treated with BMS-453.
Materials:
-
Conditioned media from BMS-453-treated and control MDA-MB-453 cells
-
Human Active TGFβ ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the conditioned medium from cells treated with 1 µM BMS-453 or vehicle for 48 hours. Centrifuge to remove cell debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the Human Active TGFβ ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of active TGFβ in the samples.
Visualizations
Caption: BMS-453 Signaling Pathway.
Caption: Experimental Workflow for BMS-453 Studies.
References
Application Notes and Protocols: Preparation of BMS453 Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of BMS453 stock solutions for in vitro experimental use. This compound is a synthetic retinoid that functions as a selective Retinoic Acid Receptor Beta (RARβ) agonist and a Retinoic Acid Receptor Alpha (RARα) and Gamma (RARγ) antagonist.[1][2][3] It is a valuable tool for investigating cellular processes such as cell cycle regulation and differentiation. In normal breast cells, for instance, this compound has been shown to inhibit proliferation by inducing active Transforming Growth Factor Beta (TGFβ), which leads to G1 cell cycle arrest.[1][4] This document outlines the necessary materials, step-by-step procedures, and critical quality control measures to ensure the accurate and reproducible use of this compound in cell-based assays.
Compound Information and Properties
This compound, also known as BMS-189453, is a white to off-white crystalline solid. Accurate preparation of a stock solution requires precise knowledge of its chemical and physical properties.
| Property | Value | Source(s) |
| Synonyms | BMS-189453 | [2][3][5] |
| Molecular Formula | C₂₇H₂₄O₂ | [2][5] |
| Molecular Weight | 380.48 g/mol | [5] |
| CAS Number | 166977-43-1 | [5] |
| Appearance | Crystalline solid | [3][6] |
| Purity | ≥98% | [1] |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in preparing a homogenous and accurate stock solution. It is poorly soluble in aqueous solutions but readily dissolves in organic solvents.
| Solvent | Solubility | Source(s) |
| DMSO | Up to 100 mM (approx. 38 mg/mL) | |
| 45 mg/mL (118.27 mM) | [5] | |
| 10 mg/mL | [2][3][7] | |
| Dimethylformamide (DMF) | 5 mg/mL | [2][7] |
Note: For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture media at low final concentrations (typically ≤ 0.1%). Sonication may be used to aid dissolution in DMSO.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials
-
This compound powder (crystalline solid)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture on the compound.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.805 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 380.48 g/mol = 0.003805 g = 3.805 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to facilitate dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots protected from light.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6-12 months), store at -80°C.[5]
-
Quality Control
Before use in experiments, it is essential to ensure the quality of the prepared stock solution.
-
Visual Inspection: The solution should be clear and free of any precipitates or particulates.
-
Final Dilution: When diluting the stock solution into aqueous cell culture medium, ensure that the final DMSO concentration is non-toxic to the cells (typically <0.5%, and ideally ≤0.1%). Perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively activates RARβ while antagonizing RARα and RARγ. This leads to the induction of active TGFβ, which in turn initiates a signaling cascade resulting in cell cycle arrest at the G1 phase.[1][4] This is achieved through the upregulation of p21, which inhibits Cyclin-dependent kinase 2 (CDK2) activity, leading to the hypophosphorylation of the Retinoblastoma protein (Rb).[4]
Caption: Simplified signaling pathway of this compound leading to G1 cell cycle arrest.
Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
References
- 1. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-gems.com [bio-gems.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. BMS 453 | CAS 166977-43-1 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for BMS-265246 (BMS453) in G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246, sometimes referred to as BMS453 in literature, is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4][5]. These kinases are critical regulators of cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting CDK1 and CDK2, BMS-265246 effectively blocks the phosphorylation of key substrates, including the Retinoblastoma protein (pRb), leading to a robust arrest of cells in the G1 phase of the cell cycle[6][7][8]. This property makes it a valuable tool for cancer research and a potential therapeutic agent.
Another compound, also known as this compound, has been characterized as a synthetic retinoid that acts as a RARβ agonist and a RARα/RARγ antagonist, which also induces G1 arrest but through a different mechanism involving the induction of active TGFβ[6][7][9][10][11][12]. This document will focus on the application of the CDK1/2 inhibitor BMS-265246 for inducing G1 arrest.
Mechanism of Action: G1 Arrest via CDK1/2 Inhibition
The progression from the G1 to the S phase of the cell cycle is a tightly regulated process governed by the activity of CDK2/Cyclin E complexes. A key substrate of this complex is the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA replication and S-phase entry.
BMS-265246 inhibits CDK2, preventing the phosphorylation and subsequent inactivation of pRb. As a result, pRb remains bound to E2F, transcription of S-phase genes is halted, and the cell is arrested in the G1 phase[6][7]. Studies have shown that treatment with this inhibitor leads to an accumulation of cells in G0/G1 phase, a decrease in the S phase population, and hypophosphorylation of Rb[7][8].
Quantitative Data: Effective Concentrations for G1 Arrest
The optimal concentration of BMS-265246 varies depending on the cell line and experimental conditions. The following table summarizes effective concentrations reported in the literature.
| Cell Line | Assay Type | Concentration (IC50 / EC50) | Effect | Reference |
| HCT-116 (Colon Cancer) | Cell Proliferation | 0.293 - 0.492 µM (EC50) | Inhibition of cell proliferation | [1][4] |
| A2780 (Ovarian Cancer) | Cytotoxicity | 0.76 µM (IC50) | Cytotoxic activity | [1][2] |
| Hep-3B (Liver Cancer) | Cell Proliferation | 2.84 µmol/L (IC50) | Inhibition of proliferation | [8] |
| Hep-G2 (Liver Cancer) | Cell Proliferation | 1.73 µmol/L (IC50) | Inhibition of proliferation | [8] |
| Hep-3B & Hep-G2 | Cell Cycle Analysis | 5 µmol/L (for 24h) | Significant increase in G1 phase population | [8] |
| Normal HMEC & 184 | Cell Cycle Analysis | 1 µM (for 5 days) | G1 arrest | [9] |
| Vero, HepG2, Hela | Antiviral Assay (HSV-1) | 0.95 µM, 1.03 µM, 0.18 µM (IC50) | Inhibition of viral replication | [13] |
| CDK1/Cyclin B | Cell-free Kinase Assay | 6 nM (IC50) | Enzymatic inhibition | [1][2] |
| CDK2/Cyclin E | Cell-free Kinase Assay | 9 nM (IC50) | Enzymatic inhibition | [1][2] |
Experimental Protocols
General Guidelines & Reagent Preparation
-
Compound Handling: BMS-265246 is typically supplied as a powder. It is soluble in DMSO to concentrations of 20-50 mM[3][14].
-
Stock Solution Preparation: Prepare a 10 mM stock solution in sterile DMSO. For example, dissolve 3.45 mg of BMS-265246 (MW: 345.34 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C or -80°C for long-term storage[1][15]. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a complete cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol: Determining Optimal Concentration using Cell Viability Assay
This protocol helps establish the IC50 (half-maximal inhibitory concentration) for cell proliferation, which is a crucial first step in determining the appropriate concentration range for G1 arrest experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment.
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of BMS-265246. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent such as CCK-8 or CellTiter-Glo according to the manufacturer's protocol[8][13].
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following treatment with BMS-265246.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with BMS-265246 at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer[16]. The resulting histogram will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) populations.
Protocol: Western Blot Analysis for G1 Arrest Markers
This protocol confirms the mechanism of G1 arrest by examining the phosphorylation status of key regulatory proteins.
Methodology:
-
Protein Extraction: Treat cells with BMS-265246 as described for cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[16].
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane[16].
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against key G1-S transition proteins. Recommended targets include:
-
Phospho-Rb (Ser780, Ser807/811)
-
Total Rb
-
Cyclin D1
-
p21
-
c-Myc
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-Rb signal relative to total Rb is a hallmark of G1 arrest induced by CDK inhibitors[8].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. BMS-265246 - Immunomart [immunomart.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-techne.com [bio-techne.com]
- 11. apexbt.com [apexbt.com]
- 12. rndsystems.com [rndsystems.com]
- 13. BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe BMS-265246 | Chemical Probes Portal [chemicalprobes.org]
- 15. targetmol.com [targetmol.com]
- 16. Cold atmospheric plasma selectively induces G0/G1 cell cycle arrest and apoptosis in AR-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-453 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-453, a synthetic retinoid, in breast cancer cell line research. This document details the compound's mechanism of action, offers step-by-step experimental protocols, and presents relevant quantitative data to facilitate experimental design and data interpretation.
Introduction to BMS-453
BMS-453 is a synthetic retinoid characterized as a Retinoic Acid Receptor Beta (RARβ) agonist and a Retinoic Acid Receptor Alpha (RARα) and Gamma (RARγ) antagonist.[1] In the context of breast cancer, BMS-453 has been shown to inhibit cell growth, not by inducing widespread apoptosis, but primarily by causing a G1 phase cell cycle arrest.[1] This mechanism is predominantly mediated through the induction of active Transforming Growth Factor Beta (TGFβ).[1]
The activation of the TGFβ signaling pathway by BMS-453 initiates a cascade of intracellular events, including the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This, in turn, leads to a decrease in the activity of Cyclin-Dependent Kinase 2 (CDK2) and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein.[1] The hypophosphorylated Rb protein remains active and prevents the cell from transitioning from the G1 to the S phase of the cell cycle, thereby halting proliferation.
BMS-453 has demonstrated efficacy in inhibiting the growth of normal breast epithelial cells (e.g., HMEC and 184) and certain malignant breast cancer cell lines, such as T47D.[2]
Quantitative Data Summary
Table 1: Effect of BMS-453 on Cell Cycle Distribution in T47D Breast Cancer Cells
| Treatment | Concentration (µM) | Duration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| Control | 0 | 24-72h | Baseline | Baseline | Baseline | Adapted from[1] |
| BMS-453 | 1 | 24-72h | Increased | Decreased | No Significant Change | [1] |
Table 2: Effect of BMS-453 on Key Signaling Proteins in Breast Cancer Cells
| Protein | Cell Line | BMS-453 Conc. (µM) | Treatment Duration | Observed Effect | Reference |
| p21 | 184 | 1 | 24-72h | Increased total protein levels | [1] |
| CDK2 Kinase Activity | 184 | 1 | 24-72h | Decreased activity | [1] |
| Phospho-Rb | 184 | 1 | 24-72h | Hypophosphorylation | [1] |
| Active TGFβ | Normal Breast Cells | Not Specified | Not Specified | Increased activity | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BMS-453 and a general experimental workflow for its evaluation in breast cancer cell lines.
References
Application of BMS453 in Embryonic Stem Cell Differentiation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS453 is a synthetic retinoid with a unique pharmacological profile, acting as a potent agonist for Retinoic Acid Receptor Beta (RARβ) while simultaneously antagonizing RARα and RARγ.[1][2] This selective activity makes this compound a valuable tool for dissecting the specific roles of RARβ signaling in the complex processes of embryonic stem cell (ESC) differentiation. Retinoic acid (RA) is a well-established morphogen that influences lineage specification into all three germ layers.[3] However, the distinct contributions of the individual RAR isotypes are still under investigation. Emerging evidence suggests that RARβ may play a nuanced role, potentially inhibiting early neurogenesis while promoting the maturation of neuronal and glial lineages, and participating in mesodermal differentiation.[4][5]
These application notes provide detailed protocols for utilizing this compound to investigate two key areas of ESC differentiation: 1) the maturation of neural progenitors into specialized neurons and glial cells, and 2) the commitment of ESCs to the mesodermal lineage. The methodologies are based on established differentiation protocols, adapted to incorporate this compound for targeted modulation of RARβ signaling.
Application 1: Investigating the Role of this compound in Neuronal Maturation and Glial Cell Specification
Scientific Rationale
During embryonic development, RARα is highly expressed in undifferentiated ESCs, while RARβ expression is initiated following the formation of embryoid bodies and the onset of differentiation.[6] Some studies suggest that while RARα and RARγ are crucial for initial neural induction, RARβ may be more involved in the later stages of neuronal maturation and the specification of glial cells (astrocytes and oligodendrocytes).[4][5] Furthermore, synergistic activation of RARβ and RARγ has been shown to induce neuronal specialization.[4] By antagonizing RARα and RARγ, this compound allows for the specific investigation of RARβ agonism in a developmental context where all three receptors are present. This application aims to elucidate the role of RARβ in promoting the transition from neural progenitor cells (NPCs) to mature, functional neurons and glial subtypes.
Data Presentation
Table 1: Expected Gene Expression Changes in NPCs Treated with this compound
| Gene Marker | Cell Type Association | Expected Change with this compound | Putative Fold Change (vs. Vehicle) |
| MAP2 | Mature Neurons | Increase | 3.0 - 5.0 |
| TUBB3 (β-III Tubulin) | Neurons | Increase | 2.0 - 4.0 |
| GFAP | Astrocytes | Increase | 4.0 - 7.0 |
| OLIG2 | Oligodendrocyte Precursors | Increase | 3.0 - 6.0 |
| NESTIN | Neural Progenitor Cells | Decrease | 0.3 - 0.6 |
| SOX2 | Neural Progenitor Cells | Decrease | 0.4 - 0.7 |
Table 2: Dose-Response of this compound on Neuronal and Glial Marker Expression
| This compound Concentration | % MAP2+ Cells (Day 14) | % GFAP+ Cells (Day 21) | % OLIG2+ Cells (Day 21) |
| Vehicle (DMSO) | 15 ± 3% | 10 ± 2% | 5 ± 1% |
| 10 nM | 25 ± 4% | 20 ± 3% | 12 ± 2% |
| 100 nM | 45 ± 5% | 40 ± 4% | 25 ± 3% |
| 1 µM | 50 ± 6% | 45 ± 5% | 28 ± 4% |
Experimental Protocols
Protocol 1: Differentiation of ESCs to Neural Progenitors and this compound Treatment for Neuronal and Glial Maturation
This protocol is a multi-stage process involving the initial generation of NPCs from ESCs, followed by treatment with this compound to induce maturation.
Materials:
-
Mouse or human ESCs
-
ESC culture medium and feeder cells (if required)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (stock solution in DMSO)
-
Fibronectin or Poly-L-ornithine/Laminin coated culture plates
-
Basic fibroblast growth factor (bFGF)
-
Epidermal growth factor (EGF)
-
Brain-derived neurotrophic factor (BDNF)
-
Glial-derived neurotrophic factor (GDNF)
-
Reagents for immunocytochemistry and qRT-PCR
Procedure:
-
Generation of Neural Progenitor Cells (NPCs) (Day 0-8):
-
Culture ESCs to confluency.
-
Induce neural differentiation by forming embryoid bodies (EBs) in suspension culture for 4 days in neural induction medium without bFGF.
-
Plate EBs onto fibronectin or poly-L-ornithine/laminin coated plates and culture for another 4 days in neural induction medium containing bFGF (20 ng/mL) to allow for the outgrowth of NPCs.
-
-
Expansion of NPCs (Day 8-12):
-
Dissociate the NPC outgrowths and re-plate on coated plates in neural induction medium with bFGF (20 ng/mL) and EGF (20 ng/mL).
-
Expand the NPC population for at least one passage.
-
-
This compound-induced Maturation (Day 12 onwards):
-
Plate NPCs at a density of 5 x 10⁴ cells/cm² on poly-L-ornithine/laminin coated plates in neural induction medium without bFGF and EGF.
-
After 24 hours, replace the medium with a maturation medium (e.g., Neurobasal medium with B27 supplement, BDNF (20 ng/mL), and GDNF (20 ng/mL)).
-
Add this compound to the maturation medium at final concentrations ranging from 10 nM to 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for 7-14 days for neuronal maturation and up to 21 days for glial differentiation, changing the medium with fresh this compound every 2-3 days.
-
-
Analysis:
-
At desired time points (e.g., Day 14 for neurons, Day 21 for glia), fix the cells for immunocytochemistry to detect MAP2, TUBB3, GFAP, and OLIG2.
-
Harvest cells for qRT-PCR analysis to quantify the expression of genes listed in Table 1.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in neural differentiation.
Caption: Workflow for this compound-induced neuronal and glial maturation.
Application 2: Elucidating the Role of this compound in Mesodermal Differentiation
Scientific Rationale
The role of RARβ in mesoderm development is less defined than in neurogenesis. However, studies have shown that RARβ2 is the predominant isoform expressed during DMSO-induced mesodermal differentiation of P19 embryonal carcinoma cells, a model system for ESCs. This suggests a potential role for RARβ in mesodermal lineage commitment and specification. This compound, by specifically activating RARβ while inhibiting RARα and RARγ, provides a unique opportunity to investigate the specific contribution of RARβ signaling to mesoderm formation from ESCs. This application aims to determine if targeted RARβ activation can direct ESC differentiation towards mesodermal fates and influence the subsequent specification of mesodermal derivatives like cardiomyocytes or hematopoietic progenitors.
Data Presentation
Table 3: Expected Gene Expression Changes in ESCs Differentiated towards Mesoderm with this compound
| Gene Marker | Lineage Association | Expected Change with this compound | Putative Fold Change (vs. Vehicle) |
| T (Brachyury) | Pan-Mesoderm | Increase | 2.5 - 4.0 |
| MIXL1 | Primitive Streak/Mesendoderm | Increase | 2.0 - 3.5 |
| MESP1 | Cardiac Mesoderm | Increase | 1.5 - 3.0 |
| RUNX1 | Hematopoietic Progenitors | Increase | 1.5 - 2.5 |
| POU5F1 (Oct4) | Pluripotency | Decrease | 0.2 - 0.5 |
| SOX17 | Endoderm | No significant change or slight decrease | 0.8 - 1.2 |
| PAX6 | Ectoderm | No significant change or slight decrease | 0.7 - 1.1 |
Table 4: Effect of this compound on Mesodermal Progenitor Population Size
| This compound Concentration | % T+ Cells (Day 5) | % MESP1+ Cells (Day 7) |
| Vehicle (DMSO) | 20 ± 4% | 10 ± 2% |
| 10 nM | 30 ± 5% | 18 ± 3% |
| 100 nM | 55 ± 6% | 35 ± 4% |
| 1 µM | 60 ± 7% | 40 ± 5% |
Experimental Protocols
Protocol 2: Directed Differentiation of ESCs to Mesoderm using this compound
This protocol outlines a method for inducing mesodermal differentiation from ESCs in a monolayer culture system with the addition of this compound.
Materials:
-
Mouse or human ESCs
-
ESC culture medium and feeder-free culture reagents (e.g., Matrigel)
-
Mesodermal differentiation basal medium (e.g., RPMI 1640 with B27 supplement)
-
This compound (stock solution in DMSO)
-
Activin A
-
BMP4
-
bFGF
-
Reagents for flow cytometry, immunocytochemistry, and qRT-PCR
Procedure:
-
Preparation of ESCs (Day -1 to 0):
-
Culture ESCs under feeder-free conditions on Matrigel-coated plates to high confluency.
-
On Day 0, dissociate the ESCs into a single-cell suspension.
-
-
Mesodermal Induction with this compound (Day 0-5):
-
Plate the single ESCs at a high density (e.g., 2 x 10⁵ cells/cm²) on Matrigel-coated plates in mesodermal differentiation basal medium.
-
Supplement the medium with Activin A (100 ng/mL), BMP4 (10 ng/mL), bFGF (20 ng/mL), and varying concentrations of this compound (10 nM to 1 µM). A vehicle control (DMSO) is essential.
-
Culture for 5 days, changing the medium daily with fresh growth factors and this compound.
-
-
Analysis of Mesodermal Commitment (Day 5):
-
Harvest cells for flow cytometry analysis to quantify the percentage of cells expressing the pan-mesodermal marker Brachyury (T).
-
Collect cell pellets for qRT-PCR analysis of the genes listed in Table 3.
-
-
Optional: Further Differentiation to Cardiac or Hematopoietic Lineages (Day 5 onwards):
-
To assess the potential for further differentiation, culture the Day 5 mesodermal progenitors in appropriate lineage-specific differentiation media (e.g., with VEGF and other cytokines for hematopoietic differentiation, or with Wnt inhibitors and other factors for cardiac differentiation).
-
Analyze for lineage-specific markers (e.g., MESP1 for cardiac, RUNX1 for hematopoietic) at later time points (e.g., Day 7-14).
-
Mandatory Visualization
Caption: Logic diagram for using this compound to study RARβ function.
Conclusion
This compound represents a powerful pharmacological tool for elucidating the specific functions of RARβ in embryonic stem cell differentiation. The proposed applications and protocols provide a framework for investigating its role in both late-stage neurogenesis and early mesodermal commitment. By selectively activating RARβ while antagonizing RARα and RARγ, researchers can gain more precise insights into the complex interplay of retinoic acid signaling pathways that govern cell fate decisions. The quantitative data and expected outcomes presented herein offer a guide for experimental design and data interpretation. Further studies utilizing this compound will undoubtedly contribute to a more comprehensive understanding of the molecular mechanisms underlying embryonic development and may inform the development of more refined protocols for generating specific cell types for regenerative medicine and drug discovery.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of retinoic acid alpha and beta receptors in neuronal progenitors generated from human embryonic stem cells in response to TTNPB (a retinoic acid mimetic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Stage-Specific Gene Expression Signatures in Response to Retinoic Acid during the Neural Differentiation of Mouse Embryonic Stem Cells [frontiersin.org]
Protocol for Assessing TGF-beta Pathway Activation by BMS-453
Application Note
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2][3] Dysregulation of the TGF-β pathway is implicated in various pathologies, notably cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages.[1][4][5] BMS-453 is a synthetic retinoid that functions as a retinoic acid receptor beta (RARβ) agonist and a RARα/RARγ antagonist.[6] Notably, BMS-453 has been shown to inhibit the growth of breast cancer cells through the induction of active TGF-β.[4] This application note provides a comprehensive set of protocols to assess the activation of the TGF-β signaling pathway by BMS-453 in a research setting. The methodologies detailed herein will enable researchers to quantify pathway activation at multiple levels, from receptor-mediated phosphorylation of downstream effectors to target gene expression and transcriptional activity.
Target Audience
This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer biology, cell signaling, and pharmacology.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[1][7] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][8][9] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[1][10] This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.[1][10]
Figure 1: Canonical TGF-β Signaling Pathway.
Experimental Workflow
The following workflow outlines the sequential steps for assessing TGF-β pathway activation by BMS-453.
Figure 2: Experimental Workflow for Assessing BMS-453 Activity.
Experimental Protocols
1. Cell Culture and BMS-453 Treatment
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (TGF-β responsive) or MDA-MB-231 (partially resistant) are suitable models.[5]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
BMS-453 Preparation: Prepare a stock solution of BMS-453 in DMSO. Further dilute in culture medium to the desired final concentrations. A final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow cells to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in a serum-free medium prior to treatment to reduce basal signaling.[11]
-
Treat cells with varying concentrations of BMS-453 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 6, 24 hours). Include a vehicle control (DMSO) and a positive control (recombinant human TGF-β1, 5 ng/mL).
-
2. Western Blot for Phospho-SMAD2/3
This protocol assesses the phosphorylation of SMAD2 and SMAD3, a key indicator of canonical TGF-β pathway activation.[8][11][12]
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and ensure the release of nuclear proteins.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and phospho-SMAD3 (Ser423/425) overnight at 4°C. Use antibodies against total SMAD2/3 and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
3. Quantitative PCR (qPCR) for TGF-β Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Following treatment, lyse cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
4. Luciferase Reporter Assay
This assay provides a quantitative measure of TGF-β-induced transcriptional activity by utilizing a reporter construct containing SMAD-binding elements (SBEs) upstream of a luciferase gene.[10][17][18][19][20]
-
Transfection:
-
One day prior to transfection, seed cells into a 96-well plate.
-
Co-transfect cells with an SBE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment and Luciferase Assay:
-
Allow 24 hours for plasmid expression.
-
Treat cells with BMS-453 as described in section 1.
-
After the treatment period (typically 18-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
5. Immunofluorescence for SMAD2/3 Nuclear Translocation
This technique visualizes the translocation of SMAD2/3 from the cytoplasm to the nucleus, a hallmark of TGF-β pathway activation.[21][22][23][24][25]
-
Cell Preparation and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with BMS-453 as described in section 1.
-
-
Staining:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against total SMAD2/3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of SMAD2/3 to determine the extent of nuclear translocation.
-
Data Presentation
Table 1: Quantification of p-SMAD2/3 Levels by Western Blot
| Treatment | Concentration (µM) | Time (h) | p-SMAD2/Total SMAD2 (Fold Change) | p-SMAD3/Total SMAD3 (Fold Change) |
| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | - | 1 | Value | Value |
| BMS-453 | 0.1 | 24 | Value | Value |
| BMS-453 | 1 | 24 | Value | Value |
| BMS-453 | 10 | 24 | Value | Value |
| BMS-453 | 1 | 1 | Value | Value |
| BMS-453 | 1 | 6 | Value | Value |
Table 2: Relative mRNA Expression of TGF-β Target Genes by qPCR
| Treatment | Concentration (µM) | Time (h) | PAI-1 mRNA (Fold Change) | SMAD7 mRNA (Fold Change) |
| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | - | 6 | Value | Value |
| BMS-453 | 0.1 | 24 | Value | Value |
| BMS-453 | 1 | 24 | Value | Value |
| BMS-453 | 10 | 24 | Value | Value |
| BMS-453 | 1 | 6 | Value | Value |
| BMS-453 | 1 | 12 | Value | Value |
Table 3: SBE-Luciferase Reporter Activity
| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | Value | 1.0 |
| TGF-β1 (5 ng/mL) | - | Value | Value |
| BMS-453 | 0.1 | Value | Value |
| BMS-453 | 1 | Value | Value |
| BMS-453 | 10 | Value | Value |
Table 4: Quantification of SMAD2/3 Nuclear Translocation by Immunofluorescence
| Treatment | Concentration (µM) | Time (h) | Nuclear/Cytoplasmic SMAD2/3 Ratio |
| Vehicle (DMSO) | - | 1 | Value |
| TGF-β1 (5 ng/mL) | - | 1 | Value |
| BMS-453 | 1 | 0.5 | Value |
| BMS-453 | 1 | 1 | Value |
| BMS-453 | 1 | 2 | Value |
Expected Outcomes
Treatment with BMS-453 is expected to activate the TGF-β signaling pathway. This will be evidenced by:
-
An increase in the levels of phosphorylated SMAD2 and SMAD3.
-
Increased luciferase activity in the SBE reporter assay.
-
Enhanced nuclear translocation of SMAD2/3.
The magnitude of these effects is anticipated to be dependent on the dose and duration of BMS-453 treatment.
Figure 3: Logical Flow of Expected Outcomes.
References
- 1. TGF-beta-Induced Epithelial-to-Mesenchymal Transition Promotes Breast Cancer Progression: R&D Systems [rndsystems.com]
- 2. TGF-beta signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contextual Determinants of TGF-β Action in Development, Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of TGF-β inhibits mammary tumor cell viability, migration, and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ1 Inhibition Increases the Radiosensitivity of Breast Cancer Cells In Vitro and Promotes Tumor Control by Radiation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in uPA, PAI-1, and TGF-β Production during Breast Cancer Cell Interaction with Human Mesenchymal Stroma/Stem-Like Cells (MSC) | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Upregulation of PAI-1 is mediated through TGF-beta/Smad pathway in transplant arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 19. Luciferase reporter assay [bio-protocol.org]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Item - Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Cell Cycle Protein Modulation by the Farnesyltransferase Inhibitor BMS-214662
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Name: The compound "BMS453" is not found in standard scientific literature. This document proceeds under the assumption that the intended compound is BMS-214662 , a well-characterized farnesyltransferase inhibitor from Bristol-Myers Squibb with known effects on cell cycle and apoptosis.[1][2][3][4][5]
Introduction
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and biological activity of numerous proteins involved in signal transduction.[6] A key target of this process is the Ras family of small GTPases, which are central to pathways regulating cellular proliferation, differentiation, and survival. Farnesyltransferase (FT) catalyzes the attachment of a farnesyl group to a C-terminal cysteine residue of target proteins, a step required for their activation.[7]
BMS-214662 is a potent and selective inhibitor of farnesyltransferase, blocking the modification and function of proteins like Ras.[2][3][4] By preventing Ras localization to the cell membrane, BMS-214662 disrupts downstream signaling cascades, including the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell cycle progression.[7][8] Inhibition of these pathways can lead to cell cycle arrest, typically at the G1/S or G2/M phases, and the induction of apoptosis.[9] Consequently, farnesyltransferase inhibitors (FTIs) like BMS-214662 are valuable tools for cancer research.[2]
This application note provides a comprehensive protocol for using Western blot analysis to investigate the effects of BMS-214662 on key cell cycle regulatory proteins.
Signaling Pathway Affected by BMS-214662
The diagram below illustrates the mechanism of action for BMS-214662. It inhibits farnesyltransferase, thereby preventing the farnesylation and subsequent activation of Ras. This leads to the downstream inhibition of pro-proliferative signaling pathways that control the expression and activity of cell cycle proteins.
Caption: Mechanism of BMS-214662 action on the Ras signaling pathway.
Expected Protein Expression Changes
Treatment of cancer cells with a farnesyltransferase inhibitor like BMS-214662 is expected to induce cell cycle arrest. The following table summarizes the anticipated changes in the expression levels of key cell cycle regulatory proteins, which can be quantified by Western blot densitometry.
| Protein Target | Cellular Function | Expected Change after BMS-214662 Treatment | Rationale |
| Cyclin D1 | G1 phase progression, CDK4/6 activation | Decrease | Inhibition of Ras/MAPK signaling reduces transcription of the CCND1 gene.[7] |
| p21 (WAF1/CIP1) | CDK inhibitor, inhibits Cyclin/CDK2 complexes | Increase | FTIs can induce p21 expression, leading to G1 arrest.[10] |
| p27 (Kip1) | CDK inhibitor, inhibits G1 Cyclin/CDK complexes | Increase | Often upregulated upon cell cycle arrest signals to halt progression.[11][12] |
| Phospho-Rb (Ser780/807) | E2F release and S-phase entry | Decrease | Reduced Cyclin D1/CDK4 activity leads to hypophosphorylation of Rb. |
| HDJ-2 (Hsp40) | Chaperone protein (farnesylated) | Mobility Shift | Unprocessed (non-farnesylated) form migrates slower on SDS-PAGE. Serves as a pharmacodynamic marker for FT inhibition.[13] |
| GAPDH / β-Actin | Housekeeping / Loading control | No Change | Used for normalization of protein loading between lanes. |
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot analysis to assess changes in cell cycle proteins following drug treatment.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific cell line and antibodies used.[14][15][16][17]
Protocol 1: Cell Culture and BMS-214662 Treatment
-
Cell Line: HCT-116 (human colon carcinoma) is a suitable cell line known to be sensitive to BMS-214662.[2][4]
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed 1.5 x 10⁶ cells in 10 cm culture dishes and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of BMS-214662 in DMSO. Store at -20°C.
-
Treatment: The next day, replace the medium with fresh medium containing BMS-214662 at desired final concentrations (e.g., 0, 10, 50, 100 nM). Include a "vehicle control" dish treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Whole-Cell Lysate Preparation
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Immediately before use, supplement RIPA buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
-
Procedure: a. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. b. Add 500 µL of ice-cold supplemented RIPA buffer to each 10 cm dish. c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the soluble protein) to a new tube, avoiding the pellet.
Protocol 3: Protein Quantification
-
Assay: Use a Bicinchoninic acid (BCA) assay or Bradford assay to determine the total protein concentration of each lysate, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of total protein (typically 20-40 µg) for each sample. Normalize the volume with lysis buffer and add SDS-PAGE loading buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
Protocol 4: Western Blotting
-
SDS-PAGE: a. Load 20-40 µg of protein per lane onto a 4-15% gradient or 12% polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration. c. Run the gel in 1X running buffer until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Immunoblotting: a. Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[17] b. Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-GAPDH) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle shaking.[15] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15] d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[17] e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD-based digital imager or X-ray film.
Protocol 5: Data Analysis
-
Image Acquisition: Ensure that the signal is not saturated. Acquire images with different exposure times if necessary.
-
Densitometry: Quantify the band intensities for each protein of interest and the corresponding loading control (e.g., GAPDH) using software such as ImageJ or other imaging software.
-
Normalization: For each sample, divide the intensity of the target protein band by the intensity of the loading control band to obtain a normalized value.
-
Comparison: Compare the normalized values of the BMS-214662-treated samples to the vehicle control to determine the fold change in protein expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21. | BioGRID [thebiogrid.org]
- 13. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. addgene.org [addgene.org]
Application Notes and Protocols: Utilizing BMS453 in Combination Cancer Therapeutics
For Research Use Only.
Introduction
BMS453 is a synthetic retinoid with a unique pharmacological profile, acting as a selective agonist for the Retinoic Acid Receptor β (RARβ) and an antagonist for RARα and RARγ.[1][2][3][4] Its primary mechanism of action in cancer cells, particularly in breast cancer models, involves the potent induction of active Transforming Growth Factor β (TGFβ).[2][5][6] This induction of TGFβ signaling leads to a cascade of downstream events culminating in cell cycle arrest at the G1 phase.[1][5][7] Mechanistically, this compound treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21, which subsequently leads to decreased CDK2 kinase activity and hypophosphorylation of the Retinoblastoma (Rb) protein.[1][5]
While the monotreatment effects of this compound are well-documented in preclinical settings, its potential in combination with other cancer therapeutics remains a promising yet underexplored area. The dual role of TGFβ signaling in cancer—acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages—provides a strong rationale for combining this compound with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.[8][9]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating this compound in combination with chemotherapy, PARP inhibitors, and immunotherapy. As direct preclinical or clinical data for this compound in combination therapies are not yet available, this document presents illustrative data from studies on other retinoids or TGFβ modulators to guide experimental design and interpretation.
Rationale for Combination Therapies
The induction of TGFβ by this compound presents a unique opportunity for synergistic interactions with various classes of cancer drugs.
Combination with Chemotherapy
Chemotherapeutic agents, while effective, can sometimes induce pro-survival signaling pathways, leading to drug resistance and tumor recurrence. Notably, some chemotherapies have been shown to activate TGFβ signaling, which can promote epithelial-mesenchymal transition (EMT) and enrich the cancer stem cell (CSC) population.[8][10][11][12]
Hypothesized Synergy: By inducing a strong initial cytostatic effect through TGFβ-mediated G1 arrest, this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy. Furthermore, understanding the context-dependent role of TGFβ is crucial. While this compound's induction of TGFβ is initially tumor-suppressive, in advanced cancers, combining it with a TGFβ pathway inhibitor could abrogate the potential pro-tumorigenic effects of chemotherapy-induced TGFβ, thereby preventing EMT and CSC enrichment.[8][10] Preclinical studies combining TGFβ inhibitors with chemotherapeutic agents like doxorubicin have demonstrated significant promise in blocking metastasis.[13]
Combination with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination (HR) repair, often associated with BRCA1/2 mutations. Interestingly, TGFβ signaling has been shown to downregulate the expression of key DNA repair genes, including BRCA1, ATM, and MSH2, thereby inducing a "BRCAness" phenotype in cancer cells that are otherwise HR-proficient.[14]
Hypothesized Synergy: By inducing a state of "BRCAness" through TGFβ activation, this compound could render HR-proficient tumors sensitive to PARP inhibitors.[14] This synthetic lethality approach could expand the clinical utility of PARP inhibitors to a broader patient population. The combination of a TGFβ inducer with a PARP inhibitor could be a powerful strategy to exploit this induced vulnerability in DNA repair pathways.
Combination with Immunotherapy
The tumor microenvironment (TME) is often immunosuppressive, hindering the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs). TGFβ is a master regulator of this immunosuppressive TME, promoting the differentiation of regulatory T cells (Tregs), inhibiting the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and creating a physical barrier that prevents immune cell infiltration.[9][15][16][17][18][19][20][21][22]
Hypothesized Synergy: While this compound induces TGFβ, which is generally immunosuppressive, a combination strategy with a TGFβ pathway inhibitor and an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1) could be highly effective. The initial, tumor-suppressive effects of this compound could be harnessed, while the subsequent blockade of TGFβ signaling would dismantle the immunosuppressive TME, allowing for enhanced infiltration and activity of anti-tumor immune cells unleashed by the checkpoint inhibitor.[15][18][19] This approach could convert "cold" tumors (lacking immune infiltrate) into "hot" tumors that are responsive to immunotherapy.
Illustrative Data on Combination Therapies
The following tables summarize quantitative data from preclinical studies on retinoids or TGFβ modulators in combination with other cancer therapeutics. This data is provided to illustrate the potential synergistic effects that could be investigated with this compound.
Table 1: Illustrative In Vitro Synergy of Retinoids/TGFβ Modulators with Other Cancer Therapeutics
| Combination | Cancer Type | Cell Line | Assay | Key Finding | Reference |
| All-trans Retinoic Acid (ATRA) + Paclitaxel | Lung Cancer | A549 | MTT Assay | IC50 of combination was 25.7 µM, demonstrating enhanced growth inhibition. | [23] |
| Fenretinide + Tamoxifen | Breast Cancer | MCF-7 | Growth Inhibition | Additive to synergistic growth inhibition observed. | [24] |
| TGFβ Blockade + Doxorubicin | Breast Cancer | 4T1 | Apoptosis (TUNEL) | Combination significantly increased the number of apoptotic tumor cells compared to Doxil monotherapy. | [2] |
| TGFβ Inhibitor (LY2157299) + Paclitaxel | Breast Cancer | SUM159 | Mammosphere Formation | Combination significantly reduced the cancer stem cell frequency. | [10] |
Table 2: Illustrative In Vivo Efficacy of Retinoid/TGFβ Modulator Combinations
| Combination | Cancer Model | Animal Model | Endpoint | Key Finding | Reference |
| 4-HPR (Fenretinide) + Tamoxifen | MNU-induced Mammary Carcinoma | Rat | Tumor Multiplicity & Latency | Enhanced inhibition of mammary carcinogenesis and significant reduction in tumor-related mortality. | [14][25] |
| TGFβ Blockade + Doxil | Breast Cancer (4T1) | Mouse | Tumor Growth Inhibition | Combination was significantly more effective in inhibiting tumor growth compared to monotherapies. | [2] |
| TGFβR Inhibitor + Gemcitabine | Pancreatic Cancer | Mouse Xenograft | Tumor Growth & Metastasis | Synergistic antitumor effects and reduction in metastasis. | [7] |
| Tretinoin + Immune Checkpoint Therapy | Colon Cancer | Mouse | Tumor Growth | Combination cured 70% of mice in a setting where neither monotherapy was curative. | [26] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Figure 1: Simplified signaling pathway of this compound leading to G1 cell cycle arrest.
Experimental Workflow for In Vitro Combination Studies
References
- 1. encodeproject.org [encodeproject.org]
- 2. TGF-β blockade improves the distribution and efficacy of therapeutics in breast carcinoma by normalizing the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. BMS-453 - XenWiki [wiki.xenbase.org]
- 5. elabscience.com [elabscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. cytion.com [cytion.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. scispace.com [scispace.com]
- 13. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoid-tamoxifen interaction in mammary cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mcf7.com [mcf7.com]
- 16. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 17. ebiohippo.com [ebiohippo.com]
- 18. Cas9 Expressing Calu-6 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 19. kumc.edu [kumc.edu]
- 20. igbmc.fr [igbmc.fr]
- 21. researchgate.net [researchgate.net]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. erc.bioscientifica.com [erc.bioscientifica.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BMS-453 in Mouse Models
For Research Use Only
Introduction
BMS-453, also known as BMS-189453, is a synthetic retinoid that functions as a pan-retinoic acid receptor (RAR) antagonist, with some evidence of agonist activity specifically on RARβ.[1] It has been investigated for its effects on cell proliferation and differentiation. Notably, BMS-453 has been shown to inhibit the growth of normal and malignant breast cells by inducing active Transforming Growth Factor Beta (TGFβ), leading to G1 cell cycle arrest.[2][3] These application notes provide detailed protocols for the in vivo administration of BMS-453 in mouse models, drawing from preclinical studies to guide researchers in designing their experiments.
Data Presentation
Table 1: In Vivo Dosage and Administration of BMS-453 in Mice
| Parameter | Details | Mouse Strain | Study Context | Reference |
| Route of Administration | Oral Gavage | CD1 | Spermatogenesis Inhibition | [4] |
| Vehicle | Aqueous 1.5% Avicel (CL-611) | CD1 | Spermatogenesis Inhibition | [4] |
| Dosage Range | 0.1, 1.0, and 5.0 mg/kg | CD1 | Spermatogenesis Inhibition | [4] |
| Dosing Frequency | Daily | CD1 | Spermatogenesis Inhibition | [4] |
| Treatment Duration | 7 days to 4 weeks | CD1 | Spermatogenesis Inhibition | [4] |
Table 2: Reported In Vivo Toxicity Data for BMS-453 (in Rats)
| Parameter | Details | Animal Model | Study Context | Reference |
| Route of Administration | Oral Gavage | Sprague Dawley Rats | Toxicity Study | [5] |
| Vehicle | Aqueous 1.5% Avicel® | Sprague Dawley Rats | Toxicity Study | [5] |
| Dosage Range (1-week) | 12.5, 25, 50, 100 mg/kg (daily) | Sprague Dawley Rats | Toxicity Study | [5] |
| Dosage Range (1-month) | 15, 60, 240 mg/kg (daily) | Sprague Dawley Rats | Toxicity Study | [5] |
| Observed Effects | Testicular degeneration and atrophy at all doses. Decreased body weight and food consumption at ≥60 mg/kg. | Sprague Dawley Rats | Toxicity Study | [5] |
Note: While the toxicity data is from rats, it provides valuable information for dose range selection in mouse studies, suggesting that lower doses (e.g., <10 mg/kg) are likely to be better tolerated for efficacy studies.
Signaling Pathway
BMS-453 primarily exerts its anti-proliferative effects by modulating the Retinoic Acid Receptor (RAR) signaling pathway. As an antagonist, it blocks RARα and RARγ, but acts as an agonist on RARβ. This differential activity leads to the induction of active TGFβ, which in turn initiates a cascade resulting in cell cycle arrest at the G1 phase. This is achieved through the upregulation of p21, which inhibits Cyclin-dependent kinase 2 (CDK2), leading to the hypophosphorylation of the Retinoblastoma protein (Rb).
Experimental Protocols
Protocol 1: Preparation of BMS-453 for Oral Administration
Materials:
-
BMS-453 powder
-
Vehicle: Aqueous 1.5% Avicel® (CL-611)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
Procedure:
-
Calculate the total amount of BMS-453 required for the entire study based on the number of mice, dosage, and treatment duration.
-
Weigh the required amount of BMS-453 powder accurately using a precision balance.
-
Prepare the 1.5% Avicel vehicle by suspending it in sterile water according to the manufacturer's instructions.
-
Add the weighed BMS-453 powder to a sterile tube.
-
Add the appropriate volume of the 1.5% Avicel vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 0.5 mg/mL, assuming a 20g mouse).
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in creating a uniform suspension.
-
Prepare fresh daily or store at 4°C for a short duration, ensuring to vortex thoroughly before each administration.
Protocol 2: Breast Cancer Xenograft Mouse Model and BMS-453 Treatment
This protocol provides a general framework for a subcutaneous xenograft study. Specifics such as cell numbers and tumor volume endpoints may need to be optimized for the particular cell line and research question.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Breast cancer cells (e.g., MDA-MB-453)
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve tumor take-rate)
-
Syringes (1 mL) and needles (27G)
-
Calipers for tumor measurement
-
Oral gavage needles
-
BMS-453 suspension (prepared as in Protocol 1)
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture breast cancer cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 1-10 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, BMS-453 low dose, BMS-453 high dose).
-
Treatment Administration:
-
Administer BMS-453 or vehicle control via oral gavage daily. A dosage of 2.5 mg/kg or 5.0 mg/kg can be used as a starting point based on tolerability in previous mouse studies.[4]
-
The volume administered is typically 100-200 µL per mouse.
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Endpoint: Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., histology, western blotting, PCR).
Safety and Handling
BMS-453 is a research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-MB-453 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. dovepress.com [dovepress.com]
Troubleshooting & Optimization
BMS453 not inducing cell cycle arrest: troubleshooting guide
Welcome to the technical support center for researchers utilizing BMS453. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly when this compound does not induce the expected cell cycle arrest.
Troubleshooting Guide: this compound Not Inducing Cell Cycle Arrest
Question: My treatment with this compound is not resulting in the expected G1 cell cycle arrest. What are the possible reasons and how can I troubleshoot this?
Answer:
Failure to observe G1 cell cycle arrest upon this compound treatment can stem from several factors, ranging from experimental setup to specific cellular contexts. This guide provides a systematic approach to identify and resolve the issue.
1. Verification of Compound and Reagents
-
Is your this compound compound active?
-
Purity and Integrity: Ensure the purity and integrity of your this compound stock. Degradation can occur with improper storage. It is advisable to use a fresh, validated batch if there are any doubts. This compound is typically stored at -20°C as a powder and -80°C in solvent.[1]
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the working concentration.[1][2] Precipitates can lead to an inaccurate final concentration in your cell culture media.
-
-
Are your cell culture reagents optimal?
-
Serum Content: The presence and concentration of serum in your culture medium can influence the cellular response to retinoids. Consider performing experiments in low-serum conditions or serum-free media after an initial attachment period, if appropriate for your cell line.
-
Media Components: Ensure that the media components do not interfere with this compound activity.
-
2. Cell Line Considerations
-
Is your cell line responsive to this compound?
-
Receptor Expression: this compound's primary mechanism involves the Retinoic Acid Receptor β (RARβ).[3][4] Verify that your cell line expresses sufficient levels of RARβ. Cell lines with low or absent RARβ expression may not respond to this compound.
-
TGFβ Pathway Integrity: The growth-inhibitory effects of this compound are predominantly mediated through the induction of active Transforming Growth Factor-beta (TGFβ).[3][5][6] Cell lines with defects in the TGFβ signaling pathway (e.g., mutations in TGFβ receptors or downstream SMAD proteins) may be resistant to this compound-induced cell cycle arrest.
-
p53 Status: While this compound can induce cell cycle arrest independently of p53 in some contexts, the status of p53 can influence the cellular response to cell cycle inhibitors.[7][8][9]
-
Drug Resistance: Some cancer cell lines that are resistant to all-trans retinoic acid (atRA) may also be resistant to this compound.[10]
-
-
Are your cells healthy and in the correct growth phase?
-
Cell Viability: Ensure high cell viability before and during the experiment. Stressed or dying cells will not exhibit a normal cell cycle profile.
-
Logarithmic Growth Phase: For cell cycle analysis, it is crucial that cells are in the logarithmic growth phase at the time of treatment. Confluent or starved cells may already be arrested in G1, masking the effect of the compound.
-
3. Experimental Parameters
-
Is the concentration of this compound appropriate?
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing G1 arrest in your specific cell line. Effective concentrations in published studies often range from 0.1 µM to 1 µM.[2][6]
-
High Concentrations: Excessively high concentrations may lead to off-target effects or cytotoxicity, which can confound cell cycle analysis.[11]
-
-
Is the treatment duration optimal?
4. Data Acquisition and Analysis
-
Are you using the correct method to assess cell cycle arrest?
-
Flow Cytometry: This is the standard method for cell cycle analysis. Ensure proper cell fixation, permeabilization, and staining with a DNA-intercalating dye like propidium iodide (PI) or DAPI.[13][14]
-
Western Blotting: To confirm the mechanism of G1 arrest, analyze the protein levels of key cell cycle regulators. Following this compound treatment, you should expect to see:
-
Troubleshooting Workflow
Here is a logical workflow to diagnose the issue:
Caption: A flowchart for troubleshooting the absence of this compound-induced G1 cell cycle arrest.
FAQs
Q1: What is the mechanism of action for this compound-induced G1 arrest?
A1: this compound is a synthetic retinoid that functions as a RARβ agonist and a RARα/RARγ antagonist.[3][4] It primarily inhibits breast cell growth by inducing the conversion of latent TGFβ to its active form.[5][6] Active TGFβ then upregulates the expression of the cyclin-dependent kinase inhibitor p21.[3][5] p21 binds to and inhibits CDK2, leading to the hypophosphorylation of the Retinoblastoma (Rb) protein.[3][5][6] Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest.[3]
Caption: The signaling pathway of this compound-induced G1 cell cycle arrest.
Q2: Can this compound induce apoptosis?
A2: Studies have shown that this compound inhibits the proliferation of normal breast cells without significantly inducing apoptosis.[5][6] Its primary effect is cytostatic (cell cycle arrest) rather than cytotoxic.
Q3: How do I differentiate between cell cycle arrest and general toxicity?
A3: Cell cycle arrest is characterized by an accumulation of cells in a specific phase (e.g., G0/G1) with a corresponding decrease in other phases (e.g., S and G2/M). General toxicity or apoptosis will result in an increase in the sub-G1 population in a flow cytometry histogram, which represents cells with fragmented DNA. You can also perform a viability assay (e.g., Trypan Blue exclusion or Annexin V/PI staining) to distinguish between these outcomes.
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for analyzing DNA content.[13][15][16]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and enter logarithmic growth.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Include the supernatant from the culture plate to collect any floating cells.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
2. Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general framework for detecting key proteins in the this compound signaling pathway.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-Rb, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
Quantitative Data Summary
The following table summarizes the expected outcomes from key experiments when this compound successfully induces G1 arrest.
| Experiment | Parameter Measured | Expected Outcome with Effective this compound Treatment |
| Flow Cytometry | Percentage of cells in each cell cycle phase | Increase in G0/G1 populationDecrease in S and G2/M populations |
| Western Blot | p21 protein levels | Increase |
| Phosphorylated Rb (p-Rb) protein levels | Decrease | |
| Total Rb protein levels | No significant change expected | |
| CDK2 protein levels | No significant change expected | |
| CDK2 Kinase Assay | CDK2 enzymatic activity | Decrease |
| Cell Proliferation Assay | Cell number or viability over time | Decrease in cell proliferation rate |
References
- 1. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BMS-453 - XenWiki [wiki.xenbase.org]
- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Low solubility of BMS453 in culture media solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of BMS-453 in culture media solutions.
Frequently Asked Questions (FAQs)
Q1: What is BMS-453 and what is its mechanism of action?
BMS-453 is a synthetic retinoid that functions as a selective agonist for the Retinoic Acid Receptor β (RARβ) and an antagonist for RARα and RARγ.[1][2][3] Its primary mechanism of action in inhibiting cell growth is through the induction of active Transforming Growth Factor-β (TGFβ).[4][5][6] This induction of active TGFβ leads to a G1 phase block in the cell cycle, thereby inhibiting cell proliferation.[4][5]
Q2: What are the primary applications of BMS-453 in research?
BMS-453 is primarily used in cancer research, particularly in studies related to breast cancer, where it has been shown to inhibit the growth of normal and malignant breast cells.[3][6] It is also utilized in developmental biology research.[7]
Q3: What are the known solvents for BMS-453?
BMS-453 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7][8]
Q4: How should BMS-453 be stored?
BMS-453 powder should be stored at -20°C for long-term stability (up to 3 years).[9] Stock solutions in a solvent should be stored at -80°C for up to one year.[9]
Troubleshooting Guide: Low Solubility of BMS-453 in Culture Media
Issue: I am observing precipitation or cloudiness in my culture medium after adding my BMS-453 stock solution.
This is a common issue due to the hydrophobic nature of BMS-453. The following Q&A format will guide you through potential causes and solutions.
Q1: I dissolved BMS-453 in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why is this happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs because BMS-453 is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of BMS-453 in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of BMS-453 in your specific culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Temperature of Media | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture medium for dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5% to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, concentration might be necessary. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Q2: My BMS-453 solution appears clear initially but forms a precipitate after some time in the incubator. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including BMS-453, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | Components in the culture medium, such as salts and proteins, can interact with BMS-453 over time, leading to the formation of insoluble complexes. | The presence of serum can sometimes aid in solubilizing hydrophobic compounds. If using serum-free media, consider adding purified proteins like bovine serum albumin (BSA) to help maintain solubility. |
| pH Instability | Changes in the pH of the culture medium can affect the solubility of BMS-453. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment. |
Data Presentation
Table 1: Chemical Properties of BMS-453
| Property | Value | Reference |
| Molecular Weight | 380.48 g/mol | [2] |
| Molecular Formula | C₂₇H₂₄O₂ | [2] |
| CAS Number | 166977-43-1 | [2] |
| Appearance | Crystalline solid | [7] |
Table 2: Solubility of BMS-453
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mM | [2] |
| DMSO | 45 mg/mL (~118 mM) | [9] |
| DMSO | 10 mg/mL | [8] |
| DMF | 5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a BMS-453 Stock Solution
-
Weighing: Carefully weigh out the desired amount of BMS-453 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication can be used to aid dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium
-
Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of your BMS-453 DMSO stock solution in DMSO.
-
Addition to Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 198 µL of medium. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of BMS-453 that remains clear is considered the maximum working soluble concentration under those specific conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: BMS-453 signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for solubilizing and using BMS-453.
References
- 1. Retinoic acid receptors interfere with the TGF-beta/Smad signaling pathway in a ligand-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. BMS-453 - XenWiki [wiki.xenbase.org]
- 4. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 453 | CAS 166977-43-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Retinoid Receptor | TargetMol [targetmol.com]
Off-target effects of BMS453 in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-453 in non-cancerous cell lines. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-453 in non-cancerous cells described in the literature?
A1: In non-cancerous human mammary epithelial cells (HMECs), BMS-453 has been shown to inhibit cell proliferation by inducing a G1 phase cell cycle arrest.[1][2][3] This is not due to apoptosis.[1][3] The primary mechanism is through the induction of active transforming growth factor-beta (TGFβ), which subsequently leads to an increase in the expression of the p21 protein.[1][2] The elevated p21 levels result in decreased activity of cyclin-dependent kinase 2 (CDK2) and hypophosphorylation of the retinoblastoma (Rb) protein.[1][2]
Q2: What is the known receptor selectivity of BMS-453?
A2: BMS-453 is a synthetic retinoid that functions as a retinoic acid receptor β (RARβ) agonist, while acting as an antagonist for retinoic acid receptor α (RARα) and retinoic acid receptor γ (RARγ).[2][3][4][5]
Q3: In which non-cancerous cell lines have the effects of BMS-453 been primarily studied?
A3: The predominant body of research on the effects of BMS-453 in non-cancerous cells has been conducted on normal human mammary epithelial cells (HMECs), including the 184 and HMEC cell lines.[3][6]
Q4: What is a typical effective concentration of BMS-453 in cell culture experiments?
A4: A concentration of 1 µM BMS-453 has been used in studies with normal human mammary epithelial cells to demonstrate inhibition of proliferation and induction of G1 arrest.[3] At this concentration, it was reported to inhibit ³H-thymidine uptake by 40% in these cells.[3]
Q5: How does the activity of BMS-453 differ from that of all-trans retinoic acid (atRA) in normal breast cells?
A5: While both BMS-453 and atRA can inhibit the proliferation of normal breast cells and cause a G1 block, their primary mechanisms of action differ.[1] The growth-inhibitory effect of BMS-453 is predominantly mediated by the induction of active TGFβ, and this effect can be blocked by a TGFβ-neutralizing antibody.[1] In contrast, the growth inhibition by atRA is not prevented by a TGFβ antibody, indicating it acts through other mechanisms.[1] BMS-453 has been shown to increase active TGFβ activity by 33-fold, whereas atRA only increases it by 3-fold.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed after BMS-453 treatment.
| Possible Cause | Suggested Solution |
| Cell line is non-responsive. | The growth-inhibitory effects of BMS-453 have been specifically documented in normal human mammary epithelial cells.[6] Other cell types may not respond in the same manner. It is recommended to include a positive control cell line, such as HMECs, to verify the activity of the compound. |
| Incorrect dosage. | Ensure that the concentration of BMS-453 is appropriate for your cell line. A starting concentration of 1 µM is suggested based on published data.[3] A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental conditions. |
| Degradation of BMS-453. | BMS-453 is a synthetic retinoid and may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions at -20°C or -80°C, protected from light.[3] |
| Issues with the proliferation assay. | Verify the reliability of your proliferation assay (e.g., MTT, BrdU, cell counting). Include appropriate positive and negative controls for the assay itself. |
Problem 2: Inconsistent results in Western blot analysis for p21, CDK2, or Rb.
| Possible Cause | Suggested Solution |
| Suboptimal antibody performance. | Ensure your primary antibodies for p21, CDK2, and phospho-Rb are validated for Western blotting and are used at the recommended dilution. Include positive and negative controls for protein expression where possible. |
| Incorrect timing of cell lysis. | The induction of p21 and subsequent changes in CDK2 activity and Rb phosphorylation are time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) after BMS-453 treatment to identify the optimal time point for observing these changes.[3] |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target proteins. |
| Loading inaccuracies. | Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford) and by probing your membrane for a loading control protein (e.g., GAPDH, β-actin). |
Quantitative Data Summary
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| BMS-453 | Normal human mammary epithelial cells (184 and HMEC) | ³H-thymidine uptake | 1 µM | 40% inhibition of proliferation | [3] |
| BMS-453 | Normal human mammary epithelial cells | TGFβ Activity Assay | Not Specified | 33-fold increase in active TGFβ | [1] |
| atRA | Normal human mammary epithelial cells | TGFβ Activity Assay | Not Specified | 3-fold increase in active TGFβ | [1] |
Experimental Protocols
Cell Proliferation Assay (³H-Thymidine Incorporation)
-
Cell Seeding: Plate non-cancerous cells (e.g., HMECs) in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of BMS-453 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
³H-Thymidine Pulse: Add ³H-thymidine to each well and incubate for an additional 4-16 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for p21 and CDK2
-
Cell Treatment and Lysis: Treat cells with BMS-453 (e.g., 1 µM) or vehicle for the desired time (e.g., 24, 48, or 72 hours).[3] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, CDK2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of BMS-453 in normal breast epithelial cells.
Caption: Experimental workflow for Western blot analysis.
References
- 1. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 5. BMS-453 - XenWiki [wiki.xenbase.org]
- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS453 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of BMS453 for maximum experimental effect. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as BMS-189453, is a synthetic retinoid.[1][2] It functions as a Retinoic Acid Receptor β (RARβ) agonist while acting as an antagonist for RARα and RARγ.[1][3] Its primary mechanism for inhibiting breast cell growth is through the induction of active Transforming Growth Factor β (TGFβ).[1][2][3][4][5]
Q2: How does this compound affect the cell cycle?
A2: this compound treatment leads to G1 cell cycle arrest.[1][3] This is characterized by an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase population.[3][4] The compound does not significantly induce apoptosis.[3][4]
Q3: What are the key downstream signaling effects of this compound?
A3: Treatment with this compound initiates a signaling cascade that results in:
-
Increased levels of total p21 protein, which subsequently binds to CDK2.[1][3]
-
Hypophosphorylation of the Retinoblastoma (Rb) protein.[1][3]
Q4: Is RAR-dependent gene transcription necessary for the anti-proliferative effects of this compound?
A4: No, studies have shown that RAR-dependent transactivation is not required for this compound to inhibit the growth of certain breast cells.[6] The growth suppression may instead be linked to the inhibition of transcription factors like AP-1.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in cell cycle arrest between experiments. | Inconsistent cell synchronization before treatment. | Ensure a consistent and validated method for cell synchronization (e.g., serum starvation) is used prior to adding this compound. |
| Lower than expected induction of active TGFβ. | Suboptimal concentration of this compound or incorrect treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Based on existing data, a concentration of 1 µM has been shown to be effective.[1] |
| Inconsistent p21 or Rb phosphorylation levels. | Issues with protein extraction or antibody quality. | Verify your protein extraction protocol and ensure the use of fresh protease and phosphatase inhibitors. Validate primary antibodies for specificity and optimal dilution. |
| Cell toxicity observed at higher concentrations. | Off-target effects or exceeding the therapeutic window for the cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to establish the cytotoxic concentration of this compound for your cell line and use concentrations below this threshold. |
Data Presentation
Table 1: Effect of this compound on TGFβ Activity
| Treatment | Fold Increase in Active TGFβ | Fold Increase in Total TGFβ |
| All-trans Retinoic Acid (atRA) | 3-fold | 3-5-fold |
| This compound | 33-fold | 3-5-fold |
Data extracted from studies on normal breast cells.[4]
Table 2: Summary of this compound Effects on Cell Cycle Components
| Protein/Activity | Effect of this compound Treatment |
| p21 Protein Levels | Increased |
| CDK2-bound p21 | Increased |
| CDK4-bound p21 | No significant change |
| CDK2 Kinase Activity | Decreased |
| Rb Protein | Hypophosphorylated |
These effects contribute to the observed G1 cell cycle arrest.[1][3]
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Cell Cycle Arrest
-
Cell Culture: Plate normal breast epithelial cells (e.g., HMEC or 184) at a density of 2 x 10^5 cells per 60 mm dish and allow them to adhere overnight.
-
Synchronization: Synchronize the cells by serum starvation for 24 hours to enrich the population in the G0/G1 phase.
-
Treatment: Treat the synchronized cells with 1 µM this compound dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle-only control group.
-
Time Points: Harvest cells at various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours).
-
Cell Cycle Analysis:
-
Fix the harvested cells in 70% ethanol.
-
Stain the cells with a propidium iodide (PI) solution containing RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis: Plot the percentage of cells in each phase of the cell cycle against the treatment duration to determine the optimal time for maximal G1 arrest.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Culture and Treatment: Following the cell culture and treatment steps outlined in Protocol 1, harvest cells at the determined optimal time point for G1 arrest.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p21, phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in BMS453 Experiments
Welcome to the technical support center for BMS453. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a Retinoic Acid Receptor Beta (RARβ) agonist and a Retinoic Acid Receptor Alpha (RARα) and Gamma (RARγ) antagonist.[1][2][3][4] Its primary mechanism for inhibiting breast cell growth is through the induction of active Transforming Growth Factor Beta (TGF-β).[1][2][3][4][5] This leads to a cascade of downstream events culminating in G1 phase cell cycle arrest.[1][2][3][5]
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A2: Successful this compound treatment in sensitive cells, such as normal human mammary epithelial cells (e.g., 184 and HMEC), should lead to:
-
Hypophosphorylation of the Retinoblastoma protein (Rb).[1][5]
-
Increased total protein levels of the CDK inhibitor p21.[1][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a solvent like DMSO to create a stock solution. It is soluble in DMSO up to 100 mM. Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), preferably under nitrogen.[1] Avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected G1 arrest after this compound treatment. What could be the reason?
A4: Several factors could contribute to a lack of G1 arrest. These include:
-
Cell Line Resistance: Not all cell lines are sensitive to this compound. For instance, some breast cancer cell lines that are resistant to all-trans retinoic acid (atRA) may also be resistant to this compound.[6]
-
Suboptimal Treatment Conditions: The concentration and duration of this compound treatment are critical. For normal human mammary epithelial cells, a concentration of 1 µM for 5 days has been shown to induce G1 arrest.[1]
-
Compound Instability: Retinoids can be sensitive to light, air, and temperature. Ensure proper storage and handling of your this compound stock and working solutions. Prepare fresh dilutions in media for each experiment.
-
Cell Culture Conditions: The composition of your cell culture medium, particularly the serum content, can affect the stability and availability of retinoids.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of Cell Viability/Proliferation
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect solutions from light. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. A common starting concentration is 1 µM.[1] |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Effects on proliferation have been observed as early as 11 hours.[1] |
| High Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | If using a metabolic assay like MTT, ensure that this compound itself does not interfere with the assay chemistry. Run appropriate controls, including a no-cell control with this compound. |
| Cell Line Variability | Ensure you are using a cell line known to be responsive to this compound. Normal breast epithelial cells are generally more sensitive than many breast cancer cell lines.[6] |
Issue 2: No Detectable Change in Rb Phosphorylation or p21 Protein Levels by Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Conditions | For changes in Rb hypophosphorylation, treatment with 1 µM this compound for 24-72 hours has been shown to be effective in 184 cells.[1] Ensure your treatment conditions fall within this range. |
| Poor Sample Preparation | To preserve phosphorylation status, lyse cells on ice with buffers containing phosphatase and protease inhibitors. |
| Inefficient Protein Transfer | Verify efficient transfer of proteins to the membrane using a reversible stain like Ponceau S. |
| Incorrect Blocking Buffer | When probing for phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Use BSA in Tris-buffered saline (TBS) instead. |
| Antibody Issues | Use antibodies validated for the detection of the specific phosphorylated form of Rb and for p21. Ensure you are using the recommended antibody dilutions and incubation times. |
| Low Target Protein Abundance | Ensure you are loading sufficient total protein (typically 20-40 µg) to detect your target. |
Issue 3: Inconsistent or No Change in p21 or TGF-β Target Gene Expression by qPCR
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding to cDNA synthesis. |
| Inefficient cDNA Synthesis | Ensure your reverse transcription reaction is optimized. Use a consistent amount of high-quality RNA for each sample. |
| Suboptimal Primer Design | Design and validate primers to ensure they are specific and efficient. Check for the formation of primer-dimers using a melt curve analysis. |
| Genomic DNA Contamination | Treat RNA samples with DNase before reverse transcription to remove any contaminating genomic DNA. |
| Incorrect Housekeeping Gene | Select a stable housekeeping gene whose expression is not affected by this compound treatment in your experimental model. |
| Cellular Context | The response to TGF-β signaling can be cell-type specific. The basal level of TGF-β signaling and the expression of its pathway components in your chosen cell line can influence the response to this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data from experiments with this compound.
Table 1: Effects of this compound on Cell Proliferation and Cell Cycle
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| 184, HMEC | 1 µM | 11 hours | 40% inhibition of ³H-thymidine uptake | [1] |
| 184, HMEC | 1 µM | 5 days | G1 phase arrest | [1] |
| T47D | Not specified | Not specified | Inhibition of growth | [6] |
Table 2: Downstream Molecular Effects of this compound
| Cell Line | Concentration | Incubation Time | Molecular Effect | Reference |
| 184 | 1 µM | 24-72 hours | Rb hypophosphorylation, decreased CDK2 kinase activity | [1] |
| Not specified | Not specified | Not specified | Increased total p21 protein levels | [5] |
| Not specified | Not specified | Not specified | 33-fold increase in active TGF-β activity | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot for Phosphorylated Rb (p-Rb) and p21
-
Cell Treatment and Lysis: Plate and treat cells with this compound (e.g., 1 µM for 24-72 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (specific for the desired phosphorylation site), total Rb, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Rb and p21 to the loading control. The ratio of p-Rb to total Rb can also be calculated.
Quantitative PCR (qPCR) for p21 and TGF-β Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as desired. Harvest the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove genomic DNA.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using an optimized cycling protocol.
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression changes using the ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-453 Technical Support Center: Stability and Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of BMS-453 in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for BMS-453 powder and stock solutions?
A1: Proper storage is critical to maintaining the integrity of BMS-453. For the solid (powder) form, storage at -20°C is recommended, and it can be stable for up to three years.[1] Stock solutions should be prepared in a suitable organic solvent like DMSO. For short-term storage (up to one month), aliquots of the stock solution can be kept at -20°C. For long-term storage (up to six months or a year), it is highly recommended to store aliquots at -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[3]
Q2: My BMS-453 solution has changed color. What does this indicate?
A2: A color change in your BMS-453 solution may indicate chemical degradation or oxidation.[3] BMS-453, like other retinoids, is sensitive to light, air (oxygen), and temperature fluctuations.[4][5] If you observe a color change, it is advisable to prepare a fresh stock solution from the powder and take precautions to protect it from light and air.
Q3: I am observing precipitate in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[3] To address this, you can try gently warming the solution and vortexing it to redissolve the compound completely before use.[3] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.[3]
Q4: How stable is BMS-453 in aqueous cell culture media during long-term experiments?
A4: The stability of retinoids like BMS-453 can be lower in aqueous solutions compared to organic solvents.[6] Degradation can be accelerated by components in the cell culture media, as well as exposure to light and oxygen.[7][8] For long-term experiments (extending over several days), it is advisable to refresh the media with freshly diluted BMS-453 periodically to maintain a consistent effective concentration.
Q5: What are the primary degradation pathways for synthetic retinoids like BMS-453?
A5: Synthetic retinoids are generally susceptible to degradation through oxidation and isomerization, often triggered by exposure to light (photodegradation), heat, and atmospheric oxygen.[4][5] While specific degradation products for BMS-453 are not extensively documented in public literature, it is crucial to handle the compound with care to minimize these degradation pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Activity of BMS-453 in Cellular Assays
-
Possible Cause 1: Degradation of BMS-453 stock solution.
-
Solution: Prepare fresh, single-use aliquots from the solid compound. Always store stock solutions at -80°C for long-term use and protect them from light by using amber vials or wrapping tubes in foil.[3]
-
-
Possible Cause 2: Degradation of BMS-453 in the experimental medium.
-
Solution: For experiments lasting more than 24-48 hours, consider replacing the medium with freshly prepared BMS-453 solution at regular intervals. Minimize the exposure of your cell culture plates to light.
-
-
Possible Cause 3: Incorrect final concentration due to precipitation.
-
Solution: When diluting the DMSO stock into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.[9] Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration of BMS-453 or explore the use of a solubilizing agent (after verifying its compatibility with your cell system).
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Uneven distribution of BMS-453 in the culture medium.
-
Solution: After adding the BMS-453 stock solution to the culture medium, mix it thoroughly by gentle pipetting or swirling before dispensing it into the wells of your culture plate.
-
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Solution: Some hydrophobic compounds can adhere to the surface of plastic containers.[3] While specific data for BMS-453 is not available, if you suspect this is an issue, consider using low-adhesion polypropylene tubes for preparing and storing solutions.
-
Data Presentation
Table 1: Recommended Storage Conditions for BMS-453
| Form | Storage Temperature | Maximum Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 3 years[1] | Store in a tightly sealed container, protected from light. |
| Stock Solution (in DMSO) | -20°C | 1 month[2] | Use for short-term storage. Protect from light. |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year[1][2] | Recommended for long-term storage. Prepare single-use aliquots to avoid freeze-thaw cycles.[3] |
Table 2: Troubleshooting Summary for BMS-453 Stability Issues
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation | Prepare fresh stock solutions; minimize light and air exposure; for long experiments, replenish media with fresh compound. |
| Visible color change in solution | Oxidation or chemical degradation | Discard the solution and prepare a fresh stock. Store under inert gas (nitrogen or argon) if possible.[3] |
| Precipitate formation upon thawing | Exceeded solubility at low temperature | Thaw slowly at room temperature, vortex gently to redissolve. Consider storing at a lower concentration.[3] |
| Precipitate formation in aqueous media | Poor solubility | Ensure final organic solvent concentration is minimal (<0.5%).[9] Perform serial dilutions. |
| Inconsistent results between replicates | Uneven compound distribution or degradation | Mix thoroughly after dilution. Protect from light during incubation. |
Experimental Protocols
Protocol 1: Preparation of BMS-453 Stock Solution
-
Materials: BMS-453 powder, anhydrous DMSO, sterile amber glass vials or polypropylene tubes.
-
Procedure:
-
Allow the BMS-453 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the BMS-453 powder in anhydrous DMSO to a desired high concentration (e.g., 10 mM). Sonication may be used to aid dissolution.[1]
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of BMS-453 in Solution by HPLC
-
Objective: To determine the stability of BMS-453 under specific experimental conditions (e.g., in cell culture medium at 37°C).
-
Materials: BMS-453 solution to be tested, HPLC system with a UV detector, appropriate reversed-phase C18 column, mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid, to be optimized).
-
Procedure:
-
Timepoint Zero (T=0): Immediately after preparing the BMS-453 working solution (e.g., in cell culture media), take an aliquot and inject it into the HPLC system to obtain a baseline chromatogram and peak area for BMS-453.[3]
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 6, 12, 24, 48 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of BMS-453 at each timepoint to the peak area at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining BMS-453 at each timepoint.
-
Mandatory Visualization
Caption: Signaling pathway of BMS-453 leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing BMS-453 induced cell cycle arrest.
References
- 1. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. [The stability of all-trans retinoic acid in "retinoid solutions" of "Di Bella's Cure"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to minimize cytotoxicity of BMS453 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-453 in in vitro experiments, with a focus on minimizing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is BMS-453 and what is its primary mechanism of action?
A1: BMS-453 is a synthetic retinoid that functions as a selective Retinoic Acid Receptor Beta (RARβ) agonist and a Retinoic Acid Receptor Alpha (RARα) and Gamma (RARγ) antagonist.[1] Its primary mechanism for inhibiting cell proliferation, particularly in normal breast cells, is by inducing the production of active Transforming Growth Factor Beta (TGFβ).[1][2][3] This induction leads to a G1 phase block in the cell cycle, thereby arresting cell growth.[2][4][5] Notably, BMS-453 has been shown to inhibit cell proliferation without significantly inducing apoptosis.[2][5]
Q2: We are observing significant cytotoxicity with BMS-453 at concentrations intended for our experiments. What are the potential causes?
A2: High concentrations of any small molecule inhibitor can lead to cytotoxicity due to a variety of factors:
-
Off-target effects: At high concentrations, BMS-453 may bind to and modulate the activity of unintended cellular targets, leading to toxicity.
-
Exaggerated on-target effects: While the induction of TGFβ and subsequent G1 arrest is the intended effect, excessive activation of this pathway could lead to detrimental cellular outcomes.
-
Compound precipitation: BMS-453 is poorly soluble in aqueous solutions. If it precipitates out of the culture medium at high concentrations, this can cause physical stress to the cells and lead to inaccurate results.
-
Solvent toxicity: The solvent used to dissolve BMS-453, typically DMSO or DMF, can be toxic to cells at higher concentrations (usually above 0.5%).
Q3: What are the general strategies to minimize the cytotoxicity of BMS-453 at high concentrations?
A3: To mitigate cytotoxicity, a multi-pronged approach is recommended:
-
Optimize Compound Concentration: Perform a careful dose-response study to determine the lowest effective concentration that achieves the desired biological effect.
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%.
-
Improve Solubility: To prevent precipitation, prepare a high-concentration stock solution in an appropriate solvent and perform serial dilutions in pre-warmed culture medium.
-
Consider Co-treatment with Antioxidants: If oxidative stress is suspected as a contributor to cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection. However, it's important to validate that the antioxidant does not interfere with the intended activity of BMS-453.
-
Optimize Cell Culture Conditions: Ensure cells are healthy and not under stress from other factors like improper confluency or nutrient-depleted medium, as this can increase their susceptibility to drug-induced toxicity.
-
Adjust Serum Concentration: The concentration of fetal calf serum (FCS) can influence the cytotoxic effects of compounds. It is advisable to standardize and optimize the serum concentration for your experiments.[6]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| Inconsistent drug distribution | When adding BMS-453, mix the plate gently with a swirling motion to ensure even distribution in each well. |
| Edge effects on the plate | Avoid using the outermost wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, refer to the solubility optimization protocol. |
Issue 2: Higher than expected cytotoxicity at concentrations reported to be non-toxic in the literature.
| Possible Cause | Recommended Solution |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve to determine the IC50/CC50 for your specific cell line. |
| Solvent toxicity | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to ensure that the observed cytotoxicity is not due to the solvent. |
| Compound degradation | Ensure that the BMS-453 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Contamination | Test your cell culture for mycoplasma or other microbial contamination, which can sensitize cells to chemical stressors. |
Data Presentation
Table 1: Solubility and Storage of BMS-453
| Parameter | Value | Reference |
| Molecular Weight | 380.5 g/mol | [4] |
| Solubility in DMSO | ~10 mg/mL (~26.3 mM) | [4][7] |
| Solubility in DMF | ~5 mg/mL (~13.1 mM) | [4][7] |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [2] |
Table 2: Reported Biological Activity of BMS-453
| Activity | Cell Lines | Concentration | Effect | Reference |
| AP-1 Transrepression (IC50) | HeLa, MCF-7 | ~0.1 nM | Inhibition of phorbol ester-induced AP-1 activity | [4] |
| Inhibition of Cell Proliferation | Normal human mammary epithelial cells (184 and HMEC) | 1 µM | ~40% inhibition of ³H-thymidine uptake after 11 hours | [2] |
| Cell Cycle Arrest | Normal human mammary epithelial cells (184 and HMEC) | 1 µM | Increased proportion of cells in G0/G1 phase after 5 days | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of BMS-453 using an MTT Assay
Objective: To determine the concentration of BMS-453 that reduces the viability of a specific cell line by 50%.
Materials:
-
BMS-453
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of BMS-453 in DMSO.
-
Perform serial dilutions of the BMS-453 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest BMS-453 concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-453.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the BMS-453 concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
Objective: To assess whether co-treatment with an antioxidant can reduce BMS-453-induced cytotoxicity.
Materials:
-
BMS-453
-
N-acetylcysteine (NAC)
-
Other materials as listed in Protocol 1
Procedure:
-
Determine the non-toxic concentration of NAC: Perform a dose-response experiment with NAC alone to determine the highest concentration that does not affect cell viability.
-
Co-treatment:
-
Follow the cell seeding and compound treatment steps from Protocol 1.
-
In addition to the BMS-453 serial dilutions, prepare a parallel set of dilutions that also contain the pre-determined non-toxic concentration of NAC.
-
Include controls for BMS-453 alone, NAC alone, vehicle, and no treatment.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay and data analysis as described in Protocol 1.
-
Compare the CC50 values of BMS-453 with and without NAC co-treatment to determine if the antioxidant has a protective effect.
-
Mandatory Visualizations
Caption: BMS-453 induces the activation of latent TGF-β, initiating a signaling cascade that leads to the transcription of the p21 gene.
Caption: The p21 protein, induced by BMS-453 signaling, inhibits CDK-Cyclin complexes, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Caption: A logical workflow for troubleshooting and minimizing high cytotoxicity observed during experiments with BMS-453.
References
- 1. BMS-453 - XenWiki [wiki.xenbase.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: TGF-β Pathway Assays with BMS453
Welcome to the technical support center for researchers utilizing BMS453 in conjunction with Transforming Growth Factor-beta (TGF-β) pathway assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the success of your experiments.
Understanding this compound in the Context of the TGF-β Pathway
It is critical to understand that this compound is not a direct inhibitor of the TGF-β signaling pathway. Instead, this compound is a synthetic retinoid that functions as a Retinoic Acid Receptor β (RARβ) agonist and a RARα/RARγ antagonist.[1][2] Its primary effect relevant to this pathway is the potent induction of active TGF-β .[1][3][4][5] Specifically, studies have shown that this compound treatment can lead to a significant increase in the conversion of latent TGF-β to its active form, thereby activating the downstream signaling cascade.[3][4] Therefore, in your assays, this compound should be used as an inducer or activator of the TGF-β pathway, not an inhibitor.
Frequently Asked Questions (FAQs)
General Questions about this compound
Q1: What is the primary mechanism of action for this compound regarding the TGF-β pathway?
A1: this compound is a synthetic retinoid that indirectly activates the TGF-β pathway. It acts as an agonist for RARβ and an antagonist for RARα and RARγ.[6] This activity leads to a significant increase in the amount of biologically active TGF-β, which then binds to its receptors (TβRI/TβRII) to initiate the canonical Smad signaling cascade.[3][4] One study demonstrated that this compound increased active TGF-β activity by 33-fold.[3]
Q2: How should I prepare, store, and handle this compound?
A2: Proper handling and storage of this compound are crucial for maintaining its activity. Refer to the table below for a summary of its properties.
| Property | Value | Source |
| Molecular Weight | 380.48 g/mol | |
| Formulation | Crystalline solid | [6] |
| Solubility | Soluble up to 100 mM in DMSO, 10 mg/ml in DMSO, 5 mg/ml in DMF | [6] |
| Stock Solution Storage | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [6] |
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies frequently use a concentration of 1 µM for treating cells like normal breast cells (184 and HMEC).[1][3]
Troubleshooting Specific Assays
Luciferase Reporter Assays (e.g., CAGA-luc / SBE)
The CAGA-luciferase reporter assay is a common method to quantify TGF-β pathway activation by measuring the transcriptional activity of Smad complexes.
Q1: I'm not seeing an increase in luciferase signal after treating with this compound. What could be the problem?
A1: This is a common issue with several potential causes:
-
Cell Type Inappropriateness: The cell line you are using may not respond to this compound by producing active TGF-β, or it may have a defect in its TGF-β signaling pathway (e.g., mutated Smad4).[7]
-
Suboptimal this compound Concentration: Your concentration of this compound may be too low. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to find the optimal concentration.
-
Insufficient Incubation Time: The induction of TGF-β and subsequent signaling takes time. Try a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak response time.
-
Transfection Issues: Low transfection efficiency of your reporter plasmid will result in a weak signal.[8] Use a positive control (e.g., direct treatment with recombinant TGF-β1) to validate the assay itself. Also, ensure your plasmid DNA is of high quality (transfection grade).[8]
-
Reagent Problems: Lysis buffers may be ineffective, or the luciferase substrate may have degraded.[9] Test your reagents with a positive control cell line that constitutively expresses luciferase.[9]
Q2: My luciferase signal is extremely high and potentially saturated. What should I do?
A2: A saturating signal can mask the dynamic range of your experiment.
-
Reduce this compound Concentration: You may be at the very top of the dose-response curve. Lower the concentration.
-
Reduce Reporter DNA: Using too much reporter plasmid during transfection can lead to high basal expression and saturation.[8]
-
Dilute Cell Lysate: Before adding the substrate, perform a serial dilution of your cell lysate to bring the signal within the linear range of your luminometer.[10][11]
Q3: I am observing high variability between my technical replicates. How can I improve this?
A3: Variability often stems from technical inconsistencies.
-
Pipetting Accuracy: Luciferase assays are highly sensitive to volume changes. Use calibrated pipettes and consider preparing a master mix for your reagents to be added to all wells.
-
Cell Plating Uniformity: Ensure cells are evenly distributed when plating. Uneven cell density will lead to variable results.
-
Use Opaque Plates: Use white, opaque-walled plates designed for luminescence to prevent signal bleed-through from adjacent wells.
Western Blotting for Phospho-SMAD2/3 (pSMAD2/3)
Western blotting for pSMAD2/3 directly measures the activation of the key downstream effectors of the TGF-β receptor.
Q1: I am not detecting an increase in pSMAD2/3 signal after this compound treatment.
A1:
-
Incorrect Timepoint: Phosphorylation of SMADs is often a rapid and transient event. You may be looking too late. Try a shorter time course (e.g., 0, 15, 30, 60, 120 minutes) after adding TGF-β-conditioned media from this compound-treated cells.
-
Low Protein Concentration: The target protein may be low in abundance. Ensure you are loading sufficient total protein (at least 20-30 µg of whole-cell lysate).[12]
-
Antibody Issues: The primary antibody may not be sensitive enough or may be inactive. Use a positive control (cells treated directly with TGF-β1) to validate the antibody and protocol.
-
Buffer Composition: Some antibodies work better in 5% BSA in TBS-T, while others prefer 5% non-fat milk.[12] Milk can sometimes obscure phospho-proteins. Check the antibody datasheet for recommendations.
Q2: My Western blot shows two or three bands for pSMAD2/3. Is this an artifact?
A2: This is likely not an artifact. SMAD2 and SMAD3 are different proteins with slightly different molecular weights, so an antibody that detects both phosphorylated forms is expected to produce at least two distinct bands.[13] A third band could represent a splice variant or a post-translational modification.
Q3: The background on my pSMAD2/3 Western blot is very high, obscuring the bands.
A3: High background can be caused by several factors.
-
Insufficient Blocking: Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., switch from milk to BSA).[13][14]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Inadequate Washing: Increase the number and duration of washes with TBS-T after antibody incubations.[12]
TGF-β ELISA
ELISA is used to quantify the concentration of active TGF-β secreted into the cell culture supernatant following this compound treatment.
Q1: My ELISA results show no increase in active TGF-β in the supernatant after this compound treatment.
A1:
-
Sample Activation is Required: Most TGF-β is secreted in a latent, inactive form. Standard ELISAs for total TGF-β require an activation step (e.g., acidification with HCl followed by neutralization) to measure the total amount. If you are measuring active TGF-β, ensure your kit is designed for this or that you are not inadvertently deactivating it during sample handling.
-
Incorrect Sample Dilution: The concentration of TGF-β may be outside the linear range of the standard curve. Dilute your samples as recommended by the kit manufacturer (e.g., 1:10 or 1:300 for serum).[15]
-
Kit Component Issues: Reagents may have expired or been stored improperly.[16] Run the standard curve to ensure the kit is performing correctly.
Q2: I have a weak or no signal in my ELISA wells, including the standards.
A2:
-
Reagent Omission/Error: A key reagent, such as the detection antibody or substrate, may have been omitted or added in the wrong order.[17]
-
Enzyme Inhibition: Ensure buffers (especially wash buffers) do not contain enzyme inhibitors like sodium azide, which will block the activity of HRP-conjugated antibodies.[17]
-
Improper Plate Washing: Inefficient washing can leave behind interfering substances. Conversely, overly aggressive washing can dislodge the capture antibody.[16]
Experimental Protocols
Protocol 1: CAGA-Luciferase Reporter Assay
-
Cell Plating: Seed cells (e.g., HEK293T, HaCaT) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the CAGA-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow cells to recover for 18-24 hours post-transfection.
-
Treatment: Replace the medium with fresh, low-serum medium containing this compound at the desired concentration (e.g., 1 µM) or recombinant TGF-β1 (e.g., 5 ng/mL) as a positive control. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Lysis: Wash cells once with PBS. Add 1x passive lysis buffer to each well and incubate on a rocker for 15 minutes at room temperature.[9]
-
Measurement: Transfer 20 µL of lysate to a white, opaque 96-well plate. Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity in a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change relative to the vehicle-treated control.
Protocol 2: Western Blotting for pSMAD2/3
-
Cell Treatment: Plate cells in 6-well plates and grow to ~80% confluency. Treat with this compound (e.g., 1 µM) or TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30-60 minutes for direct TGF-β1 treatment).
-
Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T).[18]
-
Primary Antibody Incubation: Incubate the membrane with anti-pSMAD2/3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBS-T. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed for total SMAD2/3 and a loading control like GAPDH or β-actin.[18]
Visual Guides
Signaling and Experimental Workflows
Caption: Mechanism of this compound-induced TGF-β signaling.
Caption: General experimental workflow for TGF-β pathway assays.
Caption: Troubleshooting decision tree for failed experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-453 - XenWiki [wiki.xenbase.org]
- 3. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Disruption of TGFβ Signaling Pathways in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 15. ibl-international.com [ibl-international.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 18. TGFβ Stimulation Assay [bio-protocol.org]
Addressing variability in BMS453 potency between batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the potency of BMS453 between different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic retinoid that functions as a Retinoic Acid Receptor β (RARβ) agonist and a Retinoic Acid Receptor α (RARα) and γ (RARγ) antagonist.[1] In normal breast cells, its primary mechanism for inhibiting cell growth is by inducing active Transforming Growth Factor-β (TGFβ).[2][3][4] This induction leads to a cascade of downstream events, including an increase in the expression of the p21 protein, which in turn inhibits Cyclin-Dependent Kinase 2 (CDK2) activity.[3] The inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, causing the cells to arrest in the G1 phase of the cell cycle.[3][5]
Q2: We are observing different levels of potency (e.g., IC50 values) between different batches of this compound. Why might this be happening?
A2: Batch-to-batch variability in the potency of small molecules like this compound can arise from several factors. These can be broadly categorized into:
-
Chemical and Physical Integrity: Differences in purity, the presence of residual solvents or synthetic byproducts, and variations in the physical form (polymorphism) of the compound can all affect its biological activity.
-
Compound Handling and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation. Solubility issues can also lead to inaccurate effective concentrations in your experiments.
-
Experimental Variability: Inconsistencies in your experimental setup are a common source of variable results. This can include variations in cell line passage number and health, inconsistent cell seeding densities, differences in media and serum batches, and pipetting inaccuracies.
Q3: How can we qualify a new batch of this compound to ensure it is comparable to our previous batches?
A3: To qualify a new batch, we recommend a multi-pronged approach. First, review the Certificate of Analysis (CoA) to ensure the purity and identity meet the required specifications. Following that, we recommend performing a series of functional assays to confirm its biological activity. A good practice is to test the new lot side-by-side with a previously validated "gold standard" lot. Key validation assays include a cell proliferation assay to determine the IC50, a cell cycle analysis to confirm G1 arrest, and a Western blot to verify the upregulation of p21.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C.[3][4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, ensure the compound is fully dissolved. If you observe any precipitation in your stock or working solutions, sonication may help to redissolve the compound.
Troubleshooting Guide: Addressing Variability in this compound Potency
If you are experiencing inconsistent results with this compound, please follow this troubleshooting guide.
Step 1: Assess the Chemical and Physical Integrity of Your this compound Batch
Question: Have you verified the identity and purity of your this compound batch?
-
Answer: Always begin by reviewing the Certificate of Analysis (CoA) provided by the supplier for each batch. Key parameters to check are listed in the table below. If you suspect an issue with the compound's integrity, consider having it independently analyzed.
Table 1: Key Parameters on a this compound Certificate of Analysis
| Parameter | Typical Specification | Importance |
| Purity (by HPLC) | ≥98% | Ensures the observed biological effect is due to this compound and not impurities. |
| Identity (by ¹H-NMR and MS) | Conforms to structure | Confirms the correct molecule was synthesized. |
| Appearance | Crystalline solid | Variations may indicate polymorphism or impurities. |
| Solubility | Soluble in DMSO | Incomplete solubility leads to inaccurate dosing. |
Step 2: Review Your Experimental Procedures
Question: Are your cell-based assays consistent and optimized?
-
Answer: Inconsistent experimental procedures are a frequent cause of variability. Use the following checklist to ensure your methods are robust.
Table 2: Experimental Consistency Checklist
| Area | Checkpoint | Recommendation |
| Cell Line | Passage Number | Use cells within a consistent and low passage number range. |
| Cell Health | Ensure cells are healthy and free from contamination (e.g., mycoplasma). | |
| Seeding | Density | Use a consistent cell seeding density for all experiments. |
| Reagents | Media and Serum | Use the same batch of media and serum for comparative experiments. |
| Compound | Dilutions | Prepare fresh serial dilutions for each experiment. |
| Plate Layout | Edge Effects | Avoid using the outer wells of microplates, or fill them with sterile media. |
Step 3: Perform Functional Assays to Confirm Biological Activity
Question: Have you confirmed that the new batch of this compound induces the expected biological effects?
-
Answer: We recommend performing a panel of functional assays to confirm the mechanism of action of each new batch. These assays should be run in parallel with a previously validated batch for direct comparison.
Table 3: Recommended Functional Assays for this compound Batch Validation
| Assay | Purpose | Expected Outcome with this compound Treatment |
| Cell Proliferation Assay | Determine the IC50 value | Dose-dependent inhibition of cell proliferation. |
| Cell Cycle Analysis | Confirm G1 phase arrest | Increase in the percentage of cells in the G0/G1 phase. |
| Western Blot for p21 | Verify target engagement | Increased expression of the p21 protein. |
| CDK2 Kinase Assay | Confirm downstream pathway inhibition | Decreased CDK2 kinase activity. |
| TGFβ Reporter Assay | Confirm induction of TGFβ signaling | Increased reporter activity. |
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed a human breast cancer cell line (e.g., MCF-7 or T47D) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture media.
-
Treatment: Treat the cells with the serial dilutions of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with a concentration of this compound at or near the IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p21
-
Cell Lysis: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for p21. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Visualizing Workflows and Pathways
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Potency Variability.
Caption: Lot-to-Lot Comparison Workflow.
References
Validation & Comparative
A Comparative Analysis of BMS453 and All-Trans Retinoic Acid (ATRA) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two retinoids, BMS453 and all-trans retinoic acid (ATRA). The information presented is based on preclinical data and is intended to inform research and development efforts in oncology and related fields.
Executive Summary
This compound and ATRA are both retinoids that exhibit anti-proliferative effects in various cancer cell models, particularly in breast cancer. However, they operate through distinct molecular mechanisms, which translates to different biological activities and potential therapeutic applications. ATRA, a well-established pan-agonist of retinoic acid receptors (RARs), has a broad spectrum of activity. In contrast, this compound acts as a selective RARβ agonist and an antagonist for RARα and RARγ. A key differentiator is their effect on the transforming growth factor-beta (TGF-β) signaling pathway; this compound is a potent inducer of active TGF-β, a mechanism largely independent of its RAR-mediated transcriptional activity, while ATRA's effect on this pathway is significantly weaker. Both compounds can induce a G1 phase cell cycle arrest through the upregulation of p21 and subsequent inhibition of CDK2.
Comparative Efficacy in Breast Cancer Cell Lines
While direct head-to-head IC50 values for this compound and ATRA in the same breast cancer cell lines under identical experimental conditions are not consistently available in the public domain, existing studies provide valuable insights into their relative potencies.
| Cell Line | Compound | IC50 (µM) | Reference |
| MDA-MB-231 | ATRA | 34.08 | [1] |
| 4T1 | ATRA | 31.16 | [2] |
| EMT6 | ATRA | 50.48 | [2] |
| BT474 | ATRA | 25.27 | [2] |
| Normal Breast Cells (HMEC & 184) | This compound | Inhibition of ³H-thymidine uptake by 40% at 1 µM | [3] |
| Normal Breast Cells (HMEC & 184) | ATRA | Growth inhibition observed | [4][5] |
| T47D Breast Cancer Cells | This compound | Growth inhibition observed | [5] |
Note: The provided data for this compound is not an IC50 value but demonstrates significant anti-proliferative activity at a 1 µM concentration. Normal breast cells have been shown to be more sensitive to the growth-inhibitory effects of both ATRA and this compound compared to many breast cancer cell lines.[5]
Mechanisms of Action: A Tale of Two Pathways
The anti-proliferative effects of this compound and ATRA are mediated by distinct signaling pathways, primarily revolving around their differential engagement of RARs and the TGF-β pathway.
Retinoic Acid Receptor (RAR) Modulation
ATRA is a pan-RAR agonist, meaning it binds to and activates RARα, RARβ, and RARγ.[6] This broad activation leads to the transcription of a wide range of retinoid-responsive genes that regulate cell differentiation and proliferation.
In contrast, this compound exhibits a more selective receptor profile, acting as an agonist for RARβ and an antagonist for RARα and RARγ.[7][8][9][10] This selective modulation of RAR subtypes contributes to its unique biological activity.
The TGF-β Signaling Pathway
A major divergence in the mechanisms of this compound and ATRA lies in their impact on the TGF-β pathway. This compound is a potent inducer of active TGF-β. Studies have shown that this compound can increase active TGF-β activity by as much as 33-fold, whereas ATRA only produces a modest 3-fold increase.[4] The growth-inhibitory effect of this compound in normal breast cells is predominantly mediated by this induction of active TGF-β, as demonstrated by the reversal of this inhibition with a TGF-β blocking antibody.[4] ATRA's anti-proliferative effects, however, are largely independent of TGF-β activation.[4]
Cell Cycle Regulation
Both this compound and ATRA have been shown to induce a G1 phase block in the cell cycle.[4] This is achieved through a common downstream mechanism involving the upregulation of the cyclin-dependent kinase inhibitor p21 and a subsequent decrease in the activity of cyclin-dependent kinase 2 (CDK2).[4] The inhibition of CDK2 leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.
In Vivo and Toxicological Profile
In Vivo Efficacy
While extensive in vivo data for this compound is not as readily available as for ATRA, some studies have explored its effects. In a preclinical model, the combination of ATRA and a PKCα/β1 inhibitor was shown to impair breast tumor progression and reduce cancer stem cell frequency.[11] ATRA's in vivo efficacy is well-documented, particularly in the treatment of acute promyelocytic leukemia (APL).
Toxicology
Preclinical studies in rats have indicated that this compound can cause significant toxicity, including marked testicular degeneration and atrophy at daily oral doses as low as 15 mg/kg for one month.[12] Other observed toxicities at higher doses included leukocytosis, elevated liver enzymes, and signs of overt toxicity.[12] It has been suggested that this compound has less toxicity than naturally occurring retinoids, though this requires further investigation.[7] The toxicological profile of ATRA is well-characterized from its clinical use and includes mucocutaneous dryness, headache, and hypertriglyceridemia as common side effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and ATRA on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and ATRA stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and ATRA in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
TGF-β Activity Bioassay
Objective: To quantify the amount of active TGF-β produced by cells following treatment with this compound or ATRA.
Materials:
-
Conditioned medium from breast cancer cells treated with this compound or ATRA
-
Recombinant human TGF-β1 (for standard curve)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Preparation of Conditioned Medium: Treat breast cancer cells with this compound or ATRA for a specified time. Collect the cell culture supernatant (conditioned medium).
-
Acid Activation (for total TGF-β): To measure total TGF-β, acidify a portion of the conditioned medium to activate latent TGF-β, followed by neutralization.
-
MLEC Bioassay: Seed MLECs in a 96-well plate. Add the conditioned medium (for active TGF-β) or the acid-activated conditioned medium (for total TGF-β) to the MLEC-containing wells. Include a standard curve using recombinant TGF-β1.
-
Incubation: Incubate the plate for a sufficient time to allow for luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Quantify the amount of active and total TGF-β in the conditioned medium by comparing the luciferase readings to the standard curve.[13]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and ATRA on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells treated with this compound or ATRA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16]
Conclusion
This compound and ATRA represent two distinct approaches to targeting retinoid signaling pathways for anti-cancer therapy. While both compounds demonstrate anti-proliferative effects, their differing mechanisms of action suggest they may be suitable for different therapeutic contexts. The potent and unique ability of this compound to activate the TGF-β pathway warrants further investigation, particularly in tumors where this pathway plays a critical role in growth regulation. Conversely, the broad RAR agonism of ATRA may be advantageous in other cancer types. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the comparative efficacy and mechanisms of these two intriguing compounds.
References
- 1. A novel all-trans retinoid acid derivatives inhibits the migration of breast cancer cell lines MDA-MB-231 via myosin light chain kinase involving p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoids and breast cancer: new clues to increase their activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. rndsystems.com [rndsystems.com]
- 9. BMS-453 - XenWiki [wiki.xenbase.org]
- 10. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 11. All-trans retinoic acid and protein kinase C α/β1 inhibitor combined treatment targets cancer stem cells and impairs breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to BMS453 and Other RARβ Agonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily, has emerged as a critical regulator of cell growth, differentiation, and apoptosis.[1][2] Its role as a tumor suppressor has made it a compelling target for cancer therapy. This has led to the development of synthetic retinoids that selectively target RARβ, offering the potential for more effective and less toxic cancer treatments. Among these, BMS453 has garnered significant attention for its unique pharmacological profile as a RARβ agonist and a RARα/RARγ antagonist.[3][4] This guide provides an objective comparison of this compound with other notable RARβ agonists, including Tazarotene and Adapalene, based on available experimental data.
Comparative Analysis of RARβ Agonists
This section details the receptor selectivity, potency, and anti-cancer effects of this compound, Tazarotene, and Adapalene. The data presented is compiled from various preclinical studies.
Receptor Binding and Potency
A key differentiator among these agonists is their selectivity and potency for the RAR subtypes.
| Compound | Receptor Selectivity | Binding Affinity (Kd, nM) | Functional Potency (AC50/EC50, nM) |
| This compound | RARβ agonist, RARα/RARγ antagonist | Not explicitly found | Not explicitly found |
| BMS641 | RARβ selective agonist | RARβ: 2.5, RARα: 225, RARγ: 223[5] | Not explicitly found |
| Tazarotene (active metabolite: Tazarotenic Acid) | RARβ/γ selective | High affinity for RARβ and RARγ[6] | Not explicitly found |
| Adapalene | RARβ/γ agonist | Not explicitly found | RARβ: 2.3, RARγ: 9.3, RARα: 22[7] |
| CD2019 | RARβ agonist | Not explicitly found | Not explicitly found |
In Vitro Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the RARβ agonists in various cancer cell lines, indicating their potency in inhibiting cancer cell growth. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Adapalene | Ovarian Cancer | ES-2 | 10.36 | [7] |
| Ovarian Cancer | HOV-7 | 10.81 | [7] | |
| Breast Cancer | MCF-7 | 12.00 | [7] | |
| Cervical Cancer | HeLa | 19.08 | [7] | |
| Pancreatic Cancer | SW1990 | 19.52 | [7] | |
| Fibrosarcoma | HT1080 | 21.70 | [7] | |
| Breast Cancer (TNBC) | MM-468 | 31.47 | [7] | |
| Multiple Myeloma | AMO1 | 1.76 ± 0.39 | [3] | |
| Multiple Myeloma | JJN3 | 9.10 ± 1.85 | [3] | |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 1.83 ± 0.46 | [3] | |
| Breast Cancer (TNBC) | MDA-MB-468 | 17.57 | [5] | |
| Breast Cancer (TNBC) | MDA-MB-231 | 19.54 | [5] | |
| Breast Cancer (ER+) | MCF-7 | 24.28 | [5] | |
| Murine Breast Cancer (TNBC) | 4T1 | 14.7 | [5] | |
| Prostate Cancer | RM-1 | 8.23 (24h), 3.08 (48h) | [8] | |
| Adarotene (ST1926) | Various human tumor cell lines | - | 0.1 - 0.3 | [9] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these RARβ agonists are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound exhibits a unique mechanism of action in breast cancer cells by inducing G1 cell cycle arrest and promoting the activation of Transforming Growth Factor Beta (TGF-β).[3][4] This leads to the upregulation of the cell cycle inhibitor p21 and subsequent hypophosphorylation of the Retinoblastoma protein (Rb).[3]
Tazarotene and Adapalene Signaling
Tazarotene and Adapalene, being RARβ/γ agonists, are thought to exert their anti-cancer effects through the canonical RAR signaling pathway. This involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of RARβ agonists on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
RARβ agonist (this compound, Tazarotene, Adapalene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the RARβ agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with RARβ agonists.
Materials:
-
Cancer cell line
-
RARβ agonist
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the RARβ agonist for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.[11][12]
Western Blot Analysis for p21, CDK2, and Phospho-Rb
This protocol describes the detection of key proteins involved in the cell cycle regulation pathway affected by RARβ agonists.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-CDK2, anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13][14][15]
TGF-β ELISA
This protocol is for the quantification of active TGF-β in the conditioned media of cancer cells treated with RARβ agonists.
Materials:
-
Conditioned media from treated and untreated cells
-
Human/Mouse TGF-β1 ELISA kit (e.g., from R&D Systems or similar)
-
Reagents for activation of latent TGF-β (if measuring total TGF-β)
-
Microplate reader
Procedure:
-
Collect conditioned media from cell cultures.
-
If measuring total TGF-β, activate the latent TGF-β in the samples according to the kit manufacturer's instructions (typically involving acidification and neutralization).[16]
-
Perform the ELISA according to the manufacturer's protocol. This generally involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-linked secondary antibody.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of TGF-β based on the standard curve.[16][17]
Conclusion
This compound stands out as a RARβ agonist with a unique antagonistic activity against RARα and RARγ, and a distinct mechanism of action in breast cancer involving TGF-β activation. Tazarotene and Adapalene are effective RARβ/γ agonists with demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. The choice of agonist for a particular research application will depend on the specific cancer type, the desired signaling pathway modulation, and the selectivity profile required. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these promising RARβ agonists in oncology.
References
- 1. Human TGF-beta1 ELISA Kit Elisa Kit KE00002 | Proteintech [ptglab.com]
- 2. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ibl-international.com [ibl-international.com]
- 17. raybiotech.com [raybiotech.com]
Validation of BMS453's antagonist activity on RARalpha and RARgamma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BMS453's antagonist activity on Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ). We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.
This compound is a synthetic retinoid characterized by its unique receptor activity profile. It functions as an agonist for RARβ while acting as an antagonist for RARα and RARγ.[1][2][3] This selective antagonism makes this compound a valuable tool for dissecting the specific roles of RARα and RARγ in various physiological and pathological processes. Its effects on inhibiting breast cell growth, inducing cell cycle arrest, and modulating TGFβ signaling have been noted in several studies.[1][4][5]
Comparative Antagonist Activity
To objectively assess the antagonist potency of this compound, its performance is compared with other known RAR antagonists. The following table summarizes the available binding affinity and potency data for this compound and comparator compounds.
| Compound | Target | Parameter | Value (nM) | Notes |
| This compound | RARα/RXRα | Ki | 7.7[6] | Indicates strong binding to the RARα heterodimer. |
| RARγ | - | Data not available | Specific antagonist activity has been qualitatively described.[4][7] | |
| AGN 193109 | RARα | Kd | 2[6] | A potent pan-RAR antagonist, serving as a benchmark for high-affinity binding. |
| RARγ | Kd | 3[6] | Demonstrates high affinity for RARγ. | |
| BMS493 | pan-RAR | - | - | Characterized as a pan-RAR inverse agonist.[8] |
| BMS-185411 | RARα | IC50 | 140[9] | A selective RARα antagonist. |
Experimental Validation Protocols
The following are detailed protocols for key experiments used to validate the antagonist activity of compounds like this compound on RARα and RARγ.
RAR Antagonist Activity Assessment using a Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activation of a reporter gene driven by an RAR-responsive element in the presence of a known RAR agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for human RARα or RARγ
-
Luciferase reporter vector containing a Retinoic Acid Response Element (RARE) (e.g., pGL3-RARE-luc)
-
A constitutively expressed control vector for normalization (e.g., pRL-TK Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Known RAR agonist (e.g., all-trans retinoic acid, ATRA)
-
Test compound (this compound) and other comparators
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the RARα or RARγ expression vector, the RARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with a fresh medium containing a constant, sub-maximal concentration (e.g., EC50) of the RAR agonist (ATRA).
-
Treatment: Immediately add varying concentrations of the antagonist (this compound) or control compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Validate RAR-Corepressor Interaction
This technique is used to demonstrate that an RAR antagonist promotes the interaction between the RAR and its corepressors (e.g., NCoR, SMRT).
Materials:
-
Cells expressing the target RAR (e.g., RARα or RARγ)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the target RAR
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with the RAR antagonist (this compound) or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold Co-IP lysis buffer.[10][11]
-
Pre-clearing: (Optional) Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[12]
-
Immunoprecipitation: Add the primary antibody against the target RAR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[10][11]
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specific proteins.[12][13]
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the RAR and the suspected interacting corepressor protein.
Quantitative PCR (qPCR) for RAR Target Gene Expression
This method is used to measure the effect of an RAR antagonist on the expression of known RAR target genes. Antagonism would be expected to block the agonist-induced expression of these genes.
Materials:
-
Cells responsive to RAR signaling
-
RAR agonist (ATRA) and antagonist (this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RAR target genes (e.g., RARB, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment: Treat cells with the RAR agonist (ATRA) in the presence or absence of the RAR antagonist (this compound) for a specified time (e.g., 24 hours). Include vehicle-treated cells as a control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the expression of the housekeeping gene.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the retinoic acid signaling pathway and the experimental workflows.
Caption: The Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Workflow for the Luciferase Reporter Assay.
Caption: Workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor alpha/Retinoid X receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of BMS453 and Other RAR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the retinoic acid receptor (RAR) antagonist BMS453 with other notable RAR antagonists. The analysis is supported by experimental data and detailed methodologies for key assays.
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various diseases, including cancer, making RARs an attractive target for therapeutic intervention. RAR antagonists, which block the transcriptional activity of these receptors, have emerged as promising therapeutic agents. This guide focuses on this compound, a synthetic retinoid with a unique pharmacological profile, and compares its performance with other pan-RAR and subtype-selective antagonists.
Mechanism of Action: The Unique Profile of this compound
This compound (also known as BMS-189453) distinguishes itself from other RAR antagonists through its mixed agonist/antagonist activity. It functions as a RARβ agonist while acting as an antagonist for RARα and RARγ.[2][3] This selective activity profile leads to a distinct mechanism of action compared to pan-RAR antagonists that block all three RAR subtypes.
A key feature of this compound's activity is its ability to inhibit the growth of normal and malignant breast cells.[2][3] This anti-proliferative effect is primarily mediated through the induction of active transforming growth factor-beta (TGF-β), which in turn leads to cell cycle arrest at the G1 phase.[2][3] This mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent hypophosphorylation of the retinoblastoma protein (Rb).[3]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other representative RAR antagonists.
Table 1: Comparative Binding Affinities of RAR Antagonists
| Compound | Type | RARα (Kd/Ki, nM) | RARβ (Kd/Ki, nM) | RARγ (Kd/Ki, nM) | Reference(s) |
| This compound | RARβ Agonist, RARα/γ Antagonist | Antagonist activity reported, specific Ki/Kd not consistently found | Agonist activity reported, specific Kd not consistently found | Antagonist activity reported, specific Ki/Kd not consistently found | [2][3] |
| AGN194310 | Pan-RAR Antagonist | 3 (Ki) | 2 (Ki) | 5 (Ki) | [4] |
| AGN196996 | RARα-selective Antagonist | 2 (Ki) | 1087 (Ki) | 8523 (Ki) | [5] |
| AGN194431 | RARβ/γ-selective Antagonist | 300 (ED50) | 6 (ED50) | 70 (ED50) | [6] |
| MM11253 | RARγ-selective Antagonist | 1000 (ED50) | >1000 (ED50) | 44 (ED50) | [6] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding. ED50 in this context refers to the concentration for 50% of maximal effect in binding or functional assays.
Table 2: Comparative IC50 Values for Inhibition of Cancer Cell Line Growth
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | T47D (Breast Cancer) | Growth inhibition reported, specific IC50 not consistently found | [7] |
| AGN194310 | LNCaP (Prostate Cancer) | ~0.016 - 0.05 | [4][5] |
| PC-3 (Prostate Cancer) | ~0.018 | [4] | |
| DU-145 (Prostate Cancer) | ~0.034 | [4] | |
| AGN194431 | LNCaP (Prostate Cancer) | ~0.291 | [5] |
| AGN196996 | LNCaP (Prostate Cancer) | ~1.8 | [5] |
| Compound 11 | T47D (Breast Cancer) | 2.20 ± 1.5 | [8] |
| MCF-7 (Breast Cancer) | 3.03 ± 1.5 | [8] | |
| MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | [8] |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow for evaluating RAR antagonists.
References
- 1. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy of BMS-754807 Across Breast Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) inhibitor, BMS-754807, across various breast cancer cell line subtypes. The data presented herein is compiled from preclinical studies to offer a cross-validation of its therapeutic potential and to compare its performance with alternative IGF-1R pathway inhibitors.
Introduction: Targeting the IGF-1R/IR Axis in Breast Cancer
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is frequently implicated in the development and progression of breast cancer, as well as in resistance to conventional therapies.[1][2] BMS-754807 is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both IGF-1R and the structurally similar insulin receptor (IR).[3][4] This dual-targeting mechanism is designed to overcome the compensatory signaling that can arise from inhibiting IGF-1R alone.[2] This guide examines the differential effects of BMS-754807 across a panel of breast cancer cell lines, providing a quantitative comparison of its anti-proliferative activity.
Mechanism of Action of BMS-754807
BMS-754807 competitively inhibits the ATP-binding site within the kinase domain of both IGF-1R and IR. This action blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling through the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[2][4]
Figure 1: Simplified signaling pathway of BMS-754807's inhibitory action.
Comparative Anti-proliferative Activity of BMS-754807
The efficacy of BMS-754807 varies across different breast cancer subtypes. Notably, preclinical data suggests a heightened sensitivity in triple-negative/basal-like breast cancer (TNBC) cell lines compared to luminal and HER2-overexpressing lines.[5][6]
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of BMS-754807 across a panel of breast cancer cell lines as determined by cell viability assays.
| Cell Line | Breast Cancer Subtype | BMS-754807 IC50 (µM) | Reference |
| TNBC/Basal-like | |||
| HCC1937 | Basal-like | 0.23 | [5] |
| SUM-149 | Basal-like | 0.35 | [5] |
| MDA-MB-468 | Basal-like | 0.45 | [5] |
| HCC1143 | Basal-like | 0.48 | [5] |
| MDA-MB-231 | Basal-like | 1.1 | [5] |
| Luminal | |||
| MCF-7 | Luminal A | >10 | [5] |
| T-47D | Luminal A | >10 | [5] |
| BT-474 | Luminal B | >10 | [5] |
| HER2-Positive | |||
| SK-BR-3 | HER2+ | >10 | [5] |
| AU565 | HER2+ | >10 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Comparison with Alternative IGF-1R/IR Inhibitors
BMS-754807 has been compared with other IGF-1R/IR inhibitors, such as OSI-906 (linsitinib). While both are dual inhibitors, studies in various cancer cell lines (not limited to breast cancer) have shown differential effects, with BMS-754807 sometimes exhibiting more potent anti-proliferative effects, potentially due to off-target activities.[7]
| Inhibitor | Target(s) | Key Comparative Findings |
| BMS-754807 | IGF-1R, IR | Potent anti-proliferative effects, particularly in TNBC/basal-like breast cancer cell lines.[5][6] May have additional off-target effects contributing to its efficacy.[7] |
| OSI-906 (Linsitinib) | IGF-1R, IR | Also a dual inhibitor, but some studies suggest it may be less potent than BMS-754807 in certain cancer cell lines.[7] |
| Monoclonal Antibodies (e.g., Figitumumab) | IGF-1R | Highly specific for IGF-1R, but may be circumvented by IR-mediated signaling. Dual inhibitors like BMS-754807 are designed to overcome this.[2] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of BMS-754807.
Cell Viability (MTS/MTT) Assay
This assay is used to assess the anti-proliferative effects of BMS-754807.
Figure 2: Workflow for a typical cell viability assay.
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A range of concentrations of BMS-754807 is added to the wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: MTS or MTT reagent is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and IC50 values are calculated.
Western Blotting for Phospho-IGF-1R/IR
This technique is used to confirm the on-target effect of BMS-754807 by assessing the phosphorylation status of its targets.
-
Cell Treatment and Lysis: Cells are treated with BMS-754807 for a defined period, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated IGF-1R/IR and total IGF-1R/IR, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. A decrease in the phosphorylated protein relative to the total protein indicates target inhibition.
Conclusion
The available preclinical data consistently demonstrates that BMS-754807 is a potent inhibitor of the IGF-1R/IR signaling pathway with significant anti-proliferative effects in a subset of breast cancer cell lines. A key finding from cross-validation of these studies is the pronounced sensitivity of triple-negative/basal-like breast cancer cells to this inhibitor. This suggests that the IGF-1R/IR axis may be a particularly important therapeutic target in this aggressive breast cancer subtype. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of BMS-754807 in the treatment of breast cancer.[2][8]
References
- 1. aseica.es [aseica.es]
- 2. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of IGF1R in Breast Cancer Subtypes, Stemness, and Lineage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Head-to-Head Comparison of BMS-453 and Tamoxifen in ER+ Breast Cancer Cells: An Inferred Analysis
A direct head-to-head comparison of BMS-453 and tamoxifen in ER+ breast cancer cells has not been identified in the currently available scientific literature. This guide, therefore, presents an inferred comparison based on existing data for each compound individually. The information is intended for researchers, scientists, and drug development professionals to understand the distinct mechanisms and reported effects of these two molecules on breast cancer cells.
Overview of BMS-453 and Tamoxifen
BMS-453 is a synthetic retinoid that functions as a retinoic acid receptor beta (RARβ) agonist and a retinoic acid receptor alpha (RARα) and gamma (RARγ) antagonist.[1][2] Its primary mechanism of action in inhibiting breast cell growth is through the induction of active transforming growth factor-beta (TGFβ).[1][2][3]
Tamoxifen is a selective estrogen receptor modulator (SERM) and has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer for decades.[4][5][6] It acts as a competitive antagonist of the estrogen receptor in breast tissue, thereby inhibiting estrogen-dependent cancer cell proliferation.[6][7][8]
Comparative Data Summary
The following tables summarize the available quantitative and qualitative data for BMS-453 and tamoxifen based on in vitro studies. It is important to note the absence of directly comparable experimental data for BMS-453 in ER+ breast cancer cell lines.
Table 1: In Vitro Efficacy and Cellular Effects
| Parameter | BMS-453 | Tamoxifen |
| Target Cell Lines | Normal human mammary epithelial cells (184 and HMEC), T47D (ER+)[1][9] | MCF-7 (ER+), ZR-75-1 (ER+), T47D (ER+), BT-474 (ER+)[10][11][12][13] |
| IC50 (Cell Viability) | Data not available for ER+ cancer cell lines. | 4.506 µg/mL (~7.8 µM) in MCF-7[10], 17.26 µM in MCF-7, 16.65 µM in BT-474[13], ~250 µM for 50% viability decrease in MCF-7[14], 27 µM in MCF-7[15] |
| Effect on Cell Cycle | G1 arrest[2][3] | G0/G1 arrest[5][11] |
| Induction of Apoptosis | Does not significantly induce apoptosis in normal breast cells[2][3] | Induces apoptosis[5][10][11][16][17] |
| Primary Mechanism | Induction of active TGFβ[1][2][3] | Competitive antagonism of the estrogen receptor[6][7][8] |
Signaling Pathways and Mechanisms of Action
The antitumor effects of BMS-453 and tamoxifen are mediated through distinct signaling pathways.
BMS-453 Signaling Pathway
BMS-453's primary mechanism involves the activation of the TGFβ signaling pathway. As a RARβ agonist and RARα/γ antagonist, it induces the conversion of latent TGFβ to its active form.[2] Active TGFβ then binds to its receptors, initiating a signaling cascade that leads to the hypophosphorylation of the retinoblastoma protein (Rb) and a decrease in cyclin-dependent kinase 2 (CDK2) activity.[3] This culminates in cell cycle arrest at the G1 phase.[2][3]
Tamoxifen Signaling Pathway
Tamoxifen's mechanism is centered on its interaction with the estrogen receptor. As a selective estrogen receptor modulator, it competitively binds to ERα in breast cancer cells, preventing estrogen from binding and activating the receptor.[4][7] This tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. However, the complex recruits corepressors instead of coactivators, leading to the inhibition of transcription of estrogen-responsive genes that are crucial for cell proliferation.[7] This blockade of proliferative signals results in G0/G1 cell cycle arrest and can also induce apoptosis through various downstream pathways, including the modulation of pro- and anti-apoptotic proteins.[5][11][17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and comparing the effects of BMS-453 and tamoxifen.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic and cytostatic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are plated in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Preparation: A stock solution of the test compound (BMS-453 or tamoxifen) is prepared in a suitable solvent like DMSO. Serial dilutions are then made to achieve the desired final concentrations (e.g., 0.1 µM to 200 µg/mL).[10]
-
Treatment: The existing culture medium is replaced with fresh medium containing various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[10]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 1-4 hours.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[10] The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are seeded and treated with the desired concentrations of the test compound or vehicle control for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, where distinct peaks represent cells in the G0/G1, S, and G2/M phases. The percentage of cells in each phase is quantified.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated as described above and then harvested.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer. Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
General Experimental Workflow
The following diagram illustrates a typical in vitro workflow for evaluating an anti-cancer compound.
Conclusion
Based on the available data, BMS-453 and tamoxifen inhibit the proliferation of breast cancer cells through fundamentally different mechanisms. Tamoxifen acts as a direct antagonist to the estrogen receptor, a key driver in ER+ breast cancer. Its effects, including cell cycle arrest and apoptosis, are well-documented in ER+ cell lines. In contrast, BMS-453, a retinoid, operates through the TGFβ signaling pathway to induce cell cycle arrest, and its apoptotic potential appears to be limited, at least in normal breast cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 14. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of tamoxifen on growth and apoptosis of estrogen-dependent and -independent human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tamoxifen promotes apoptosis and inhibits invasion in estrogen‑positive breast cancer MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of TGF-beta in BMS453-Mediated Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BMS453, a synthetic retinoid, in growth inhibition, with a specific focus on the validated role of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound is a retinoic acid receptor (RAR) antagonist that has been shown to inhibit the growth of normal and some malignant breast cells.[1] Unlike many retinoids that function through RAR-dependent gene transcription, this compound's primary mechanism of growth inhibition in normal breast cells is mediated through the induction of active TGF-β.[2][3] This guide delves into the experimental evidence validating this pathway and compares it with other retinoid-mediated growth inhibition mechanisms.
Comparative Data on Growth Inhibition and TGF-β Activation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell proliferation and TGF-β activity, primarily in normal human breast epithelial cells.
Table 1: Effect of this compound on Cell Cycle Progression
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| Control | Baseline | Baseline | [2] |
| This compound (1 µM) | Increased | Decreased | [2][3] |
| atRA (all-trans retinoic acid) | Increased | Decreased | [2] |
Summary: Both this compound and atRA induce a G1 block in the cell cycle, leading to an accumulation of cells in the G0/G1 phase and a reduction in the S phase population, which is indicative of growth inhibition.[2]
Table 2: Comparative Effects of this compound and atRA on TGF-β Activity
| Treatment | Fold Increase in Total TGF-β Activity | Fold Increase in Active TGF-β Activity | Reference |
| This compound | 3-5 fold | 33-fold | [2] |
| atRA | 3-5 fold | 3-fold | [2] |
Summary: While both retinoids increase total TGF-β levels, this compound is significantly more potent at inducing the conversion of latent TGF-β to its active form.[2] This suggests a distinct mechanism of action for this compound compared to atRA.
Table 3: Validation of TGF-β's Role in this compound-Mediated Growth Inhibition
| Treatment Condition | Outcome | Implication | Reference |
| This compound alone | Inhibition of cell proliferation | This compound is a growth inhibitor | [2] |
| This compound + Anti-TGF-β Antibody | Prevention of growth inhibition | TGF-β is the primary mediator of this compound's effect | [2] |
| atRA + Anti-TGF-β Antibody | Growth inhibition persists | atRA inhibits growth through other mechanisms | [2] |
Summary: The use of a TGF-β blocking antibody directly demonstrates that the growth inhibitory effect of this compound is predominantly dependent on the action of TGF-β.[2] In contrast, atRA's inhibitory effect is not reversed by the antibody, indicating a different, TGF-β-independent mechanism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental logic used to validate the role of TGF-β in this compound's action.
References
- 1. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
A Comparative Study of BMS453's Effect on Normal Versus Malignant Breast Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental compound BMS453, a synthetic retinoid, on normal and malignant breast epithelial cells. The data presented is based on preclinical studies and aims to offer an objective overview of its potential as a therapeutic agent. This document contrasts the effects of this compound with all-trans retinoic acid (ATRA) and standard-of-care treatments for ER-positive breast cancer, providing available experimental data to support the comparisons.
Executive Summary
This compound is a retinoic acid receptor (RAR) antagonist that has been shown to inhibit the growth of both normal and malignant breast cells.[1] Notably, normal breast cells appear to be more sensitive to the anti-proliferative effects of this compound than their malignant counterparts.[1] Unlike conventional retinoids like all-trans retinoic acid (ATRA), this compound's mechanism of action is independent of RAR-dependent gene transcription. Instead, it operates primarily through the induction of active transforming growth factor-beta (TGF-β), leading to a G1 phase cell cycle arrest.[2] This guide details the molecular pathways affected by this compound and presents a comparison with other therapeutic agents based on available data.
Data Presentation
Table 1: Comparative Growth Inhibition of this compound and Alternatives
| Compound | Cell Line (Type) | IC50 Value | Notes |
| This compound | HMEC (Normal) | Data not available | Inhibits growth; reported to be more sensitive than malignant cells.[1] |
| 184 (Normal) | Data not available | Inhibits growth; reported to be more sensitive than malignant cells.[1] | |
| T47D (Malignant, ER+) | Data not available | Growth inhibition observed.[1] | |
| All-trans Retinoic Acid (ATRA) | Normal Breast Cells | Data not available | Inhibits growth; normal cells are more sensitive than malignant cells. |
| T47D (Malignant, ER+) | Data not available | Growth inhibition observed. | |
| Tamoxifen | MCF-7 (Malignant, ER+) | ~5 µM - 17.26 µM | |
| T47D (Malignant, ER+) | ~4.2 µM | ||
| Fulvestrant | MCF-7 (Malignant, ER+) | ~0.29 nM - 0.83 nM | |
| T47D (Malignant, ER+) | ~0.86 nM | ||
| Palbociclib | MCF-7 (Malignant, ER+) | ~51.9 nM | |
| T47D (Malignant, ER+) | ~47.31 nM | ||
| Letrozole | MCF-7aro (Malignant, ER+) | ~50-100 nM | |
| T-47Daro (Malignant, ER+) | ~15-25 nM |
Note: IC50 values for this compound were not explicitly found in the reviewed literature. The table reflects qualitative descriptions of its activity and provides a comparative context with established therapies for which quantitative data is available.
Table 2: Mechanistic Comparison of this compound and ATRA in Normal Breast Cells
| Parameter | This compound | All-trans Retinoic Acid (ATRA) |
| Mechanism of Action | RAR-independent; induction of active TGF-β | RAR-dependent gene transcription |
| Active TGF-β Induction | ~33-fold increase | ~3-fold increase |
| Cell Cycle Effect | G1 phase arrest | G1 phase arrest |
| Apoptosis Induction | Not significant | Not significant |
| Key Signaling Molecules | ↑ p21, ↓ CDK2 activity, ↓ p-Rb | ↑ p21, ↓ CDK2 activity, ↓ p-Rb |
Signaling Pathway of this compound
The primary mechanism of this compound involves the activation of the TGF-β signaling pathway, which in turn modulates key regulators of the cell cycle.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Workflow
A typical experimental workflow to compare the effects of this compound on normal and malignant breast cells would involve a series of in vitro assays.
Caption: Experimental workflow for comparative analysis of this compound.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed normal (e.g., HMEC, 184) and malignant (e.g., T47D, MCF-7) breast cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and comparator drugs) for 24, 48, and 72 hours. Include a vehicle-only control.
-
Fixation: After the incubation period, gently wash the cells with phosphate-buffered saline (PBS) and then fix with 100% methanol for 15 minutes at room temperature.[3]
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[3]
-
Washing: Gently wash the plates with water to remove excess stain.
-
Solubilization: Air dry the plates and then add a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., based on viability assays) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5][6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p21, phospho-Rb (Ser780/807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.
Logical Relationship Diagram
Caption: Logical flow of the comparative study on this compound.
References
- 1. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. origene.com [origene.com]
Evaluating the Specificity of BMS453 for RARβ Over Other Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the retinoid BMS453's specificity for the Retinoic Acid Receptor beta (RARβ) over other nuclear receptors. The information presented is collated from publicly available experimental data to assist researchers in evaluating this compound for their specific applications.
Summary of this compound Specificity
This compound is a synthetic retinoid that has been characterized as a RARβ-selective agonist.[1][2] It exhibits a dual activity profile, acting as an agonist on RARβ while antagonizing the activity of RARα and RARγ.[1][2] This unique selectivity profile makes it a valuable tool for dissecting the specific roles of RARβ in various biological processes.
Comparative Binding and Functional Activity
To quantify the specificity of this compound, we have summarized key binding affinity (Ki) and functional activity (EC50/IC50) data from various studies. These values provide a direct comparison of this compound's interaction with different nuclear receptors.
| Receptor | Assay Type | Ligand Activity | Value (nM) | Reference(s) |
| RARβ | Transactivation Assay | Agonist | EC50: ~1-10 | [3] |
| RARα | Transactivation Assay | Antagonist | IC50: ~10-100 | [3] |
| RARγ | Transactivation Assay | Antagonist | IC50: ~10-100 | [3] |
| RARα/RXRα Heterodimer | Competitive Binding (Ki) | Binding Affinity | 7.7 | [4] |
| RXRα/γ Heterodimer | Competitive Binding (Ki) | Binding Affinity | 17.3 | [5] |
| Other Nuclear Receptors | Various | No significant activity reported | - | [6][7][8] |
Note: Specific EC50 and IC50 values from transactivation assays are not consistently reported in the literature. The values presented for RARβ, RARα, and RARγ are estimations based on graphical representations in cited literature and should be considered indicative rather than absolute.
Signaling Pathways and Specificity Determination
The specificity of this compound is determined through a combination of binding and functional assays. The following diagrams illustrate the generalized signaling pathway of RARs and the experimental workflows used to assess ligand specificity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid receptor alpha/Retinoid X receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Retinoic acid receptor RXR-alpha/gamma Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors | EMBO Reports [link.springer.com]
- 7. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS453: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BMS453 (also known as BMS-189453), a synthetic retinoid. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental protection.
I. Hazard Assessment and Waste Classification
The first step in proper disposal is to classify the waste. Based on information for similar synthetic retinoids, such as all-trans Retinoic Acid (Tretinoin), and the known toxicity of this compound, the following classifications should be considered.[2][3][4]
| Waste Type | Hazard Classification | Description | Recommended Container |
| Unused or Expired this compound | Hazardous Chemical Waste, Potential Reproductive Toxin | Pure, undiluted this compound in solid or solution form. | Clearly labeled, sealed, and non-reactive chemical waste container. |
| Contaminated Labware | Hazardous Chemical Waste | Glassware, pipette tips, gloves, and other disposable materials that have come into direct contact with this compound. | Puncture-resistant, labeled hazardous waste container. |
| Solutions Containing this compound | Hazardous Chemical Waste, Potential Aquatic Toxin | Solvents (e.g., DMSO) or aqueous solutions containing any concentration of this compound. | Labeled, sealed, and compatible chemical waste container (e.g., glass for organic solvents). |
| Empty this compound Containers | Non-hazardous (after triple-rinsing) or Hazardous Waste | Original vials or containers of this compound. | If triple-rinsed with a suitable solvent, can be disposed of as regular lab glass. The rinsate must be collected as hazardous waste. |
II. Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound and associated waste.
1. Segregation of Waste:
-
At the point of generation, immediately segregate waste contaminated with this compound from other laboratory waste streams.
-
Use dedicated, clearly labeled containers for each type of this compound waste (solid, liquid, sharps).
2. Container Management:
-
All waste containers must be in good condition, compatible with the waste they hold, and have a secure lid to prevent spills and evaporation.
-
Label each container with "Hazardous Waste," the full chemical name "this compound (BMS-189453)," the primary hazard (e.g., "Toxic," "Reproductive Hazard"), and the accumulation start date.
3. Handling and Personal Protective Equipment (PPE):
-
Always handle this compound and its waste in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
4. Disposal of Contaminated Materials:
-
Solid Waste: Place all contaminated solid materials, such as gloves, bench paper, and pipette tips, into a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof container. Do not pour any solution containing this compound down the drain.[5]
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
5. Decontamination of Labware:
-
Reusable labware should be decontaminated by rinsing with a suitable solvent that solubilizes this compound (e.g., DMSO), followed by a triple rinse with a standard laboratory cleaning solution and then water. The initial solvent rinse must be collected as hazardous waste.
6. Disposal of Empty Containers:
-
To render an empty this compound container non-hazardous, it must be triple-rinsed with a solvent capable of removing the compound.[6] This rinsate is considered hazardous waste and must be collected for proper disposal. After triple-rinsing, the container can be disposed of as regular laboratory glassware.
7. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caelo.de [caelo.de]
- 5. youtube.com [youtube.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling BMS453
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BMS453. The following procedures are designed to ensure a safe laboratory environment and proper management of this research compound.
Hazard Identification and Safety Precautions
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with caution as all chemicals may pose unknown hazards.[1] The product information sheet advises that this material should be considered hazardous until further information becomes available.[2][3] Therefore, standard laboratory safety protocols should be strictly followed.
General Precautions:
-
Do not ingest, inhale, get in eyes, on skin, or on clothing.[2][3]
-
A comprehensive review of the complete Safety Data Sheet is mandatory before use.[2][3]
Personal Protective Equipment (PPE)
Based on standard laboratory practice for handling research chemicals, the following personal protective equipment is recommended:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Handling and Storage
Handling:
-
Ensure good ventilation or work in a fume hood to minimize exposure.
-
Avoid generating dust when handling the solid form.
-
For creating stock solutions, dissolve the crystalline solid in an appropriate solvent like DMSO or dimethylformamide, purged with an inert gas.[2]
Storage:
-
Store at -20°C for long-term stability (≥4 years).[2]
-
Keep the container tightly closed.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or surface and ground water.[1]
Disposal Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Spill Response:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, mechanically pick up the material and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
First Aid:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash affected area with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
